6-Chloroquinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSBXTUXCTJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555326 | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-02-1 | |
| Record name | 6-Chloro-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloroquinolin-2-amine: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 6-Chloroquinolin-2-amine. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties, including antimalarial, anticancer, and antibacterial activities.[1][2][3] This document serves as a core reference for professionals engaged in research and development involving this compound.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic aromatic amine. Its fundamental molecular identifiers and physical properties are summarized below. The compound typically appears as a white powder and should be stored at 2-8°C for stability.[4]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 18672-02-1 | [4][5] |
| Molecular Formula | C₉H₇ClN₂ | [4][5][6] |
| Molecular Weight | 178.62 g/mol | [5][6][7][8] |
| Appearance | White Powder | [4] |
| Purity | ≥95% | [4][5] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)N=C1N | N/A |
| InChI Key | JNHREQJNIDQTRH-UHFFFAOYSA-N | [9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a complete public dataset for this specific molecule is not available, the following table summarizes the expected characteristic signals based on analyses of structurally similar compounds like 6-chloroquinoline and other aromatic amines.[2][10]
| Technique | Expected Observations | Rationale / Comparison |
| ¹H NMR | ~6.5-8.5 ppm: Multiple signals (singlets, doublets, multiplets) corresponding to aromatic protons on the quinoline ring system. ~4.0-5.0 ppm: A broad singlet corresponding to the amine (-NH₂) protons. | Aromatic protons in quinoline derivatives typically appear in this downfield region.[1][11] The amine proton signal position can vary with solvent and concentration.[10] |
| ¹³C NMR | ~110-160 ppm: Multiple signals corresponding to the nine carbon atoms of the quinoline ring. The carbon attached to the amine group (C2) and the carbon attached to the chlorine (C6) will be significantly affected. | Carbons in the quinoline ring system are observed in this range.[2] The C2 carbon would be expected around 155-160 ppm, while other aromatic carbons would appear between 110-150 ppm. |
| Mass Spec (MS) | m/z ~178.6 [M]⁺: Molecular ion peak corresponding to the compound's molecular weight. m/z ~179.6 [M+1]⁺: Isotope peak due to the natural abundance of ¹³C. Distinct M/M+2 pattern: A ratio of approximately 3:1 for the molecular ion peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes. | The fragmentation pattern would likely involve the loss of HCN or Cl radicals, which is characteristic of nitrogen heterocycles and chlorinated aromatic compounds.[12] |
| Infrared (IR) | ~3400-3500 cm⁻¹: Two distinct peaks for asymmetric and symmetric N-H stretching of the primary amine.[10] ~1600-1650 cm⁻¹: N-H scissoring (bending) vibration.[10] ~1200-1350 cm⁻¹: C-N stretching for the aromatic amine.[10] ~1000-1100 cm⁻¹: C-Cl stretching vibration. | These absorptions are characteristic of primary aromatic amines and chloro-substituted aromatic rings.[2][10][13] |
Experimental Protocols
Detailed and precise experimental methods are crucial for reproducible results. The following sections outline standard protocols for the synthesis and characterization of this compound.
A common route for the synthesis of 2-aminoquinoline derivatives involves the nucleophilic substitution of a corresponding 2-chloroquinoline precursor. The logical workflow for a potential synthesis of this compound from p-chloroaniline is depicted below.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 or 400 MHz NMR spectrometer.[1][14] Tune and shim the instrument to the appropriate solvent frequency.
-
¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Introduction: Introduce the sample via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) is common. Dissolve a small amount of the sample (~1 mg/mL) in a solvent like methanol or acetonitrile.
-
Ionization: Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of chlorine.[12] If using a high-resolution mass spectrometer (HRMS), the exact mass can be used to confirm the elemental composition.
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid powders.[15] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Spectrum: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (N-H, C-N, C-Cl, aromatic C-H, and C=C/C=N bonds).[13]
Biological Context and Potential Signaling Pathway
Quinoline derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][16] Studies on structurally related chloroquinolines have identified potential anticancer properties, with some compounds targeting specific cellular pathways.[17] For instance, the Adenosine A2B receptor (A2BAR) has been identified as a potential target for novel chloroquinoline-based anticancer agents.[17] Inhibition of this receptor can disrupt signaling cascades that promote cell proliferation.
The diagram below illustrates a hypothetical signaling pathway where this compound could act as an antagonist to the A2BAR, leading to an anti-proliferative effect in cancer cells.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. This compound, CasNo.18672-02-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 7-Chloroquinolin-6-amine | C9H7ClN2 | CID 237126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 4-Chloroquinolin-2-amine | C9H7ClN2 | CID 14067407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloroquinolin-6-amine | 238756-47-3 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-... [onlinescientificresearch.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
CAS number 18672-02-1 properties
An In-depth Technical Guide to the Core Properties of CAS Number 18672-02-1
COMPOUND IDENTIFICATION: 6-Chloro-2-quinazolinamine
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and biological properties of compounds of interest is paramount. This guide provides a detailed overview of the available technical information for CAS number 18672-02-1, identified as 6-Chloro-2-quinazolinamine, also referred to as 2-Amino-6-chloroquinoline.
Physicochemical Properties
The fundamental physicochemical properties of 6-Chloro-2-quinazolinamine are summarized in the table below, providing a foundational understanding of its characteristics.
| Property | Value | Reference |
| CAS Number | 18672-02-1 | |
| Molecular Formula | C₉H₇ClN₂ | [1][2] |
| Molecular Weight | 178.62 g/mol | [1][2] |
| IUPAC Name | 6-chloro-2-quinolinamine | [3] |
| Melting Point | 146-150 °C | [4] |
| Boiling Point (Predicted) | 340.5 ± 22.0 °C | [4] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [4] |
| Physical Form | Solid | [3] |
| Purity | Typically available at 90% or higher | [3] |
Synthesis
While specific, detailed protocols for the synthesis of 6-Chloro-2-quinazolinamine are not extensively documented in publicly available literature, general synthetic routes for quinazoline and quinoline derivatives are well-established. The synthesis of related compounds often involves multi-step processes. For instance, the synthesis of 2-chloroquinoline-6-carboxylic acid, a related structure, can start from methyl quinoline-6-carboxylate involving oxidation and subsequent chlorination, or from 6-methylquinoline via alkylation, oxidation, and chlorination steps[5]. The synthesis of 2-aminoquinolines can be achieved through methods like the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which then serve as key intermediates[6]. Another approach involves the reaction of anilines with appropriate reagents under various conditions to form the quinoline ring system[7].
Biological Activity and Potential Therapeutic Applications
Direct biological activity data for 6-Chloro-2-quinazolinamine is limited. However, extensive research on its structural analogs and derivatives provides significant insights into its potential pharmacological profile. The quinazoline and quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.
5-HT3 Receptor Antagonism and Antidepressant Potential
A closely related compound, 2-Amino-6-chloro-3,4-dihydroquinazoline HCl (A6CDQ), has been identified as a potent 5-HT3 receptor antagonist[8][9]. This suggests that 6-Chloro-2-quinazolinamine may also exhibit affinity for and antagonism of the 5-HT3 receptor.
-
Mechanism of Action: 5-HT3 receptors are ligand-gated ion channels, and their antagonists are used clinically as antiemetics. There is also growing evidence for their role in the treatment of depression[8][9]. A6CDQ has demonstrated antidepressant-like effects in preclinical models, such as the mouse tail suspension test[8][9]. The proposed mechanism involves the modulation of serotonergic pathways.
Anticancer and Cytotoxic Potential
Derivatives of 6-chloro-quinazoline have been synthesized and evaluated for their antitumor properties. These compounds have shown the ability to induce apoptosis in various human cancer cell lines, including MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3 (prostate cancer)[10].
-
Mechanism of Action: The anticancer activity of these derivatives is often linked to the induction of programmed cell death, or apoptosis. This is a key mechanism for eliminating cancerous cells. Studies on related quinazoline derivatives have shown they can arrest the cell cycle and trigger apoptotic pathways[11][12].
Antimicrobial Activity
The quinoline and quinazoline cores are present in numerous compounds with demonstrated antimicrobial activity. Derivatives have been shown to be effective against a range of bacterial and fungal pathogens[13][14].
Experimental Protocols
5-HT3 Receptor Binding Assay
This assay is crucial to determine the affinity of 6-Chloro-2-quinazolinamine for the 5-HT3 receptor.
-
Objective: To quantify the binding affinity (Ki) of the test compound to the 5-HT3 receptor.
-
Methodology: A competitive radioligand binding assay is typically employed.
-
Preparation of Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are used.
-
Radioligand: A tritiated 5-HT3 receptor antagonist, such as [³H]granisetron, is used.
-
Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCl with appropriate salts, is used to maintain pH and ionic strength.
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT3 antagonist.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Recording
This electrophysiological technique can be used to functionally characterize the effect of 6-Chloro-2-quinazolinamine on 5-HT3 receptor activity.
-
Objective: To determine if the compound acts as an agonist, antagonist, or modulator of the 5-HT3 receptor ion channel.
-
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the 5-HT3 receptor subunits.
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Procedure:
-
The oocyte is perfused with a control solution.
-
A known 5-HT3 receptor agonist (e.g., serotonin) is applied to elicit an inward current.
-
The test compound is then co-applied with the agonist to assess its effect on the agonist-induced current. A reduction in current indicates antagonistic activity.
-
The test compound can also be applied alone to check for any agonist activity.
-
-
Data Analysis: The concentration-response curve for the inhibition of the agonist-induced current is plotted to determine the IC50 value for the antagonistic effect.
-
Cellular Apoptosis Assay
To investigate the potential anticancer activity, assays to detect apoptosis are essential.
-
Objective: To determine if 6-Chloro-2-quinazolinamine induces apoptosis in cancer cells.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MGC-803, Bcap-37) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound for different time points.
-
Apoptosis Detection: Several methods can be used:
-
Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V using flow cytometry. PI is used to identify necrotic cells.
-
Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis. This can be measured using fluorogenic or colorimetric substrates.
-
TUNEL Assay: This method detects DNA fragmentation, another characteristic of late-stage apoptosis.
-
-
Mandatory Visualizations
Potential 5-HT3 Receptor Antagonism Workflow
Caption: Workflow for investigating the potential 5-HT3 receptor antagonist activity of 6-Chloro-2-quinazolinamine.
Proposed Apoptosis Induction Pathway
Caption: A simplified logical diagram illustrating the potential mechanism of apoptosis induction by quinazoline derivatives.
Conclusion
While direct and extensive data on CAS number 18672-02-1, 6-Chloro-2-quinazolinamine, is currently limited in the public domain, the available information on its structural analogs provides a strong foundation for guiding future research. The potential for this compound to act as a 5-HT3 receptor antagonist presents an exciting avenue for investigation in the context of central nervous system disorders. Furthermore, the well-documented anticancer and antimicrobial activities of the broader quinazoline and quinoline chemical classes suggest that 6-Chloro-2-quinazolinamine could be a valuable scaffold for the development of novel therapeutics in these areas. The experimental protocols outlined in this guide offer a starting point for the comprehensive biological and pharmacological characterization of this compound.
References
- 1. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 2. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.5. Two-Electrode Voltage Clamp Recording from Xenopus Oocytes [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. Multi-modal antidepressant-like action of 6- and 7-chloro-2-aminodihydroquinazolines in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Two-electrode voltage clamp (TEVC) and whole-cell patch clamp electrophysiology [bio-protocol.org]
- 13. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 14. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery and History of Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the discovery and historical development of quinoline and its derivatives, a class of heterocyclic compounds that have become foundational in medicinal chemistry. From their humble origins in coal tar to their role in combating malaria, bacterial infections, and cancer, the quinoline scaffold has proven to be a remarkably versatile platform for drug discovery. This document details key historical milestones, fundamental synthetic methodologies, mechanisms of action, and quantitative biological data for seminal quinoline-based drugs.
The Genesis of Quinoline: From Coal Tar to a Defined Structure
The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1][2] For several decades, its chemical nature remained a subject of investigation until its structure, a fusion of a benzene ring and a pyridine ring, was elucidated. This discovery laid the groundwork for the synthetic era of quinoline chemistry.
A pivotal moment in this era was the development of the Skraup synthesis in 1880 by Czech chemist Zdenko Hans Skraup.[3][4] This reaction, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, provided the first reliable method for creating the core quinoline ring system.[4][5][6] The Skraup synthesis, despite its often vigorous nature, became a cornerstone of quinoline chemistry and is still relevant today.[7][8]
Key Milestones in the History of Quinoline Derivatives
// Nodes N1834 [label="1834\nQuinoline Isolated\n(Runge)", fillcolor="#F1F3F4", fontcolor="#202124"]; N1820 [label="1820\nQuinine Isolated\n(Pelletier & Caventou)", fillcolor="#FBBC05", fontcolor="#202124"]; N1880 [label="1880\nSkraup Synthesis\n(Skraup)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1934 [label="1934\nChloroquine Synthesized\n(Andersag)", fillcolor="#FBBC05", fontcolor="#202124"]; N1962 [label="1962\nNalidixic Acid Discovered\n(Lesher)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N1980s [label="1980s\nFluoroquinolones Developed\n(e.g., Ciprofloxacin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N1966 [label="1966\nCamptothecin Discovered\n(Wall & Wani)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges N1834 -> N1880 [label="Core Synthesis"]; N1820 -> N1934 [label="Antimalarial Development"]; N1934 -> N1962 [label="Synthetic Byproduct"]; N1962 -> N1980s [label="Antibiotic Evolution"]; N1834 -> N1966 [label="Anticancer Scaffold"];
// Invisible nodes and edges for ranking {rank=same; N1834; N1820;} {rank=same; N1880; N1934;} {rank=same; N1962;} {rank=same; N1980s; N1966;} }
Caption: A timeline of key discoveries in the history of quinoline and its derivatives.The Antimalarial Champions: Quinine and its Synthetic Successors
The first and perhaps most famous quinoline derivative is quinine , a natural alkaloid isolated from the bark of the Cinchona tree by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820.[9] Used for centuries by indigenous populations in South America to treat fevers, the isolation of quinine marked a turning point in the fight against malaria and represented one of the first successful uses of a chemical compound to treat an infectious disease.
The strategic importance of quinine, highlighted during World War II when supplies of Cinchona bark were disrupted, spurred intense research into synthetic alternatives. This effort led to the synthesis of chloroquine in 1934 by Hans Andersag at the Bayer laboratories.[10] Chloroquine proved to be a highly effective and widely used antimalarial for decades. Its success paved the way for the development of other quinoline-based antimalarials, including hydroxychloroquine.
Quantitative Data: Antiplasmodial Activity of Chloroquine
The in vitro activity of chloroquine is typically measured by its 50% inhibitory concentration (IC50) against different strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | 22 | [11] |
| Chloroquine | HB3 (Resistant) | 125 - 175 | [9] |
| Chloroquine | Dd2 (Resistant) | 100 - 150 | [10] |
| Chloroquine | K1 (Resistant) | 275 ± 12.5 | [9] |
A Serendipitous Discovery: The Dawn of Quinolone Antibiotics
The development of quinoline-based antibacterials began with a serendipitous discovery in the 1960s. While working on the synthesis of chloroquine, George Lesher and his colleagues at Sterling Drug isolated a byproduct with modest antibacterial activity.[12] This compound, a naphthyridone derivative (structurally related to quinolones), served as the lead for the development of nalidixic acid , the first synthetic quinolone antibiotic, introduced clinically in 1967.[12]
Nalidixic acid was primarily effective against Gram-negative bacteria and was mainly used for urinary tract infections.[12] However, its discovery opened a new frontier in antibacterial research. Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, led to the development of the highly successful fluoroquinolone class of antibiotics in the 1980s. Ciprofloxacin , one of the most well-known members of this class, exhibited a much broader spectrum of activity against both Gram-negative and Gram-positive bacteria.[13]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14] These enzymes are critical for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to irreversible double-strand breaks and subsequent cell death.[14]
// Nodes Fluoroquinolone [label="Fluoroquinolone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gyrase [label="DNA Gyrase", fillcolor="#F1F3F4", fontcolor="#202124"]; TopoIV [label="Topoisomerase IV", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Ternary Complex\n(Drug-Enzyme-DNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationFork [label="Replication Fork Stalling", fillcolor="#FBBC05", fontcolor="#202124"]; DSB [label="Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Fluoroquinolone -> Gyrase [label="Inhibits"]; Fluoroquinolone -> TopoIV [label="Inhibits"]; Gyrase -> Complex; TopoIV -> Complex; Complex -> ReplicationFork [label="Blocks"]; ReplicationFork -> DSB [label="Causes"]; DSB -> CellDeath [label="Induces"]; }
Caption: Mechanism of action of fluoroquinolone antibiotics.Quantitative Data: Minimum Inhibitory Concentration (MIC) of Quinolones
The potency of antibacterial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |
| Nalidixic Acid | E. coli | ATCC 25922 | 4 | [15] |
| Nalidixic Acid | S. aureus | NCTC 8532 (F77) | >128 | [16] |
| Ciprofloxacin | E. coli | ATCC 25922 | 0.008 | [15] |
| Ciprofloxacin | E. coli (Nalidixic Acid-Resistant) | Clinical Isolate | 0.25 - 1 | [17] |
| Ciprofloxacin | S. aureus | NCTC 8532 (F77) | 0.25 | [16] |
| Ciprofloxacin | S. aureus (Resistant) | F145 | 4 | [16] |
Quinolines in Oncology: The Camptothecin Story
The therapeutic potential of quinoline derivatives extends into oncology, largely initiated by the discovery of camptothecin . In 1966, Monroe E. Wall and Mansukh C. Wani isolated this cytotoxic quinoline alkaloid from the bark and stem of the Camptotheca acuminata tree.[18] Camptothecin demonstrated significant anticancer activity in preliminary studies but was hindered by poor water solubility and severe side effects.
This led to the development of more soluble and better-tolerated semi-synthetic analogs, such as topotecan and irinotecan , which have become important drugs in the treatment of various cancers, including ovarian, lung, and colorectal cancers.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
Camptothecin and its analogs target the human enzyme Topoisomerase I (Topo I) .[19] Similar to the action of fluoroquinolones on bacterial enzymes, camptothecins bind to the Topo I-DNA complex, preventing the re-ligation of the DNA strand that the enzyme has cleaved.[19] This stabilized "cleavable complex" interferes with the progression of DNA replication forks, leading to lethal double-strand breaks and the induction of apoptosis (programmed cell death).[19]
// Nodes CPT [label="Camptothecin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TopoI [label="Topoisomerase I", fillcolor="#F1F3F4", fontcolor="#202124"]; CleavableComplex [label="Stabilized Topo I-DNA\nCleavable Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ReplicationCollision [label="Replication Fork Collision", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaxBak [label="Bax/Bak Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges CPT -> TopoI [label="Inhibits re-ligation"]; TopoI -> CleavableComplex; CleavableComplex -> ReplicationCollision [label="Causes"]; ReplicationCollision -> DNA_DSB [label="Leads to"]; DNA_DSB -> p53 [label="Induces"]; p53 -> BaxBak [label="Upregulates"]; BaxBak -> Mitochondria [label="Induces"]; Mitochondria -> CytochromeC; CytochromeC -> Apoptosome; Apoptosome -> Caspase3; Caspase3 -> Apoptosis; }
Caption: Camptothecin-induced apoptotic signaling pathway.Quantitative Data: Anticancer Activity of Camptothecin Derivatives
The cytotoxic effects of camptothecin and its derivatives are evaluated by their IC50 values against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Camptothecin | HT-29 (Colon) | 0.037 | [8] |
| Camptothecin | MCF-7 (Breast) | 0.089 | [20] |
| Camptothecin | A549 (Lung) | 1.7 | [21] |
| Camptothecin | HepG2 (Liver) | 0.21 | [21] |
| Topotecan | H460 (Lung) | ~0.01 - 0.1 | [3] |
| Irinotecan (as SN-38) | HCT-8 (Colon) | <0.01 | [3] |
Experimental Protocols for Key Syntheses
This section provides an overview of the methodologies for key experiments cited in the history of quinoline derivatives. These are intended as illustrative guides for research professionals.
Experimental Protocol: The Skraup Synthesis of Quinoline
The following protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and reproducibility.[22] This reaction is notoriously exothermic and must be performed with extreme caution.
Materials:
-
Aniline
-
Glycerol (U.S.P. grade)
-
Arsenic oxide (powdered) or Nitrobenzene
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
Reaction Setup: In a large three-necked round-bottomed flask equipped with a robust mechanical stirrer and a dropping funnel, a homogeneous slurry is made by mixing powdered arsenic oxide (2.45 moles), the aniline derivative (3.5 moles), and glycerol (13 moles).[22]
-
Acid Addition: With vigorous stirring, concentrated sulfuric acid (5.9 moles) is added dropwise from the funnel over 30-45 minutes. The temperature will spontaneously rise.[22]
-
Heating and Dehydration: The flask is then fitted for vacuum distillation. Heat is applied carefully via an oil bath to raise the internal temperature to 105-110°C under vacuum. This temperature is maintained for 2-3 hours to remove the water formed from the dehydration of glycerol to acrolein.[22]
-
Cyclization and Oxidation: After dehydration is complete, the vacuum is released, and the stirrer and dropping funnel are re-fitted. More concentrated sulfuric acid (4.5 moles) is added dropwise over 2.5-3.5 hours, maintaining the temperature strictly between 117-119°C.[22]
-
Reaction Completion: The temperature is held at 120°C for 4 hours and then at 123°C for 3 hours.[22]
-
Work-up: The reaction mixture is cooled and diluted with water. The quinoline product is then isolated by basification with concentrated ammonium hydroxide followed by steam distillation. The quinoline separates as an oil in the distillate.
-
Purification: The crude quinoline is separated from the aqueous layer, dried, and purified by fractional distillation.
Experimental Workflow: General Synthesis of Ciprofloxacin
The synthesis of ciprofloxacin is a multi-step process. While numerous variations exist, a common route starts from 2,4-dichloro-5-fluorobenzoyl chloride.[1]
// Nodes Start [label="{ 2,4-dichloro-5-fluorobenzoyl chloride | + Diethyl malonate}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="{ Condensation | Mg(OEt)2}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="{ Hydrolysis & Decarboxylation | H+, Δ}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="{ Enol Ether Formation | HC(OEt)3, Ac2O}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="{ Reaction with Cyclopropylamine}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="{ Cyclization | Base (e.g., K2CO3)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="{ Piperazine Addition | S_NAr}", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="{ Ciprofloxacin}", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start:e -> Step1:w; Step1:e -> Step2:w; Step2:e -> Step3:w; Step3:e -> Step4:w; Step4:e -> Step5:w; Step5:e -> Step6:w; Step6:e -> End:w; }
Caption: A generalized workflow for the synthesis of ciprofloxacin.Protocol Outline:
-
Condensation: 2,4-dichloro-5-fluorobenzoyl chloride is reacted with diethyl malonate in the presence of a base like magnesium ethoxide to form a diester.[1]
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated, typically using an acid and heat, to yield a β-ketoester.[1]
-
Enol Ether Formation: The β-ketoester is reacted with triethyl orthoformate and acetic anhydride to form a more reactive enol ether intermediate.[1]
-
Amine Reaction: This intermediate is then reacted with cyclopropylamine, which displaces the ethoxy group.[1]
-
Cyclization: The resulting compound is cyclized using a base such as potassium carbonate in a solvent like DMF at elevated temperatures to form the core quinolone ring system.[1]
-
Piperazine Addition: Finally, the chlorine atom at the C-7 position is displaced by piperazine in a nucleophilic aromatic substitution (SNAr) reaction to yield ciprofloxacin. The product is then typically converted to its hydrochloride salt for pharmaceutical use.[1]
Conclusion
The journey of quinoline derivatives from their discovery in coal tar to their current status as indispensable therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. The quinoline scaffold has given rise to essential medicines for treating infectious diseases and cancer, and its versatility continues to inspire the development of new therapeutic agents. For researchers and drug development professionals, the history of quinoline serves as a powerful case study in lead discovery, structural optimization, and the elucidation of novel mechanisms of action. The ongoing exploration of quinoline chemistry promises to yield new generations of drugs to address pressing global health challenges.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. iipseries.org [iipseries.org]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. youtube.com [youtube.com]
- 14. smj.org.sa [smj.org.sa]
- 15. Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 18. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry-online.com [chemistry-online.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. youtube.com [youtube.com]
- 22. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a chlorine substituent onto this scaffold has proven to be a pivotal strategy in the development of potent drugs with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse biological activities of chloro-substituted quinolines, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the underlying mechanisms of action.
Anticancer Activity
Chloro-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various chloro-substituted quinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the in vitro cytotoxic activity of selected compounds against different cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloroquine | MCF-7 (Breast) | >50 | [1] |
| Hydroxychloroquine | Glioblastoma | - | [2] |
| Mefloquine | Gastric Tumor Cells | - | [2] |
| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | [4] |
| 7-chloroquinoline derivative (Compound 9) | MCF-7 (Breast) | 21.41 | [5][6] |
| 7-chloroquinoline derivative (Compound 3) | MCF-7 (Breast) | 23.39 | [5] |
| lj-2-66 (2-methyl-7-chloroquinoline and methylcarbazole hybrid) | BRAF-mutant melanoma | - | [7] |
| CQ-DOX (Chloroquine-Doxorubicin derivative) | - | 2 | [8] |
| CQ-DOC (Chloroquine-Docetaxel derivative) | - | 0.715 | [8] |
Signaling Pathways in Anticancer Activity
Chloro-substituted quinolines exert their anticancer effects by modulating several critical signaling pathways. A key mechanism involves the inhibition of autophagy, a cellular process that cancer cells often exploit to survive under stress. Chloroquine and its analogs are known to accumulate in lysosomes, raising the lysosomal pH and thereby inhibiting autophagic flux.[9] This disruption of autophagy can sensitize cancer cells to chemotherapy and radiation.
Furthermore, these compounds have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Some derivatives also induce the production of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[7]
Anticancer mechanisms of chloro-substituted quinolines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa, K-562)[11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Chloro-substituted quinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the chloro-substituted quinoline compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Chloro-substituted quinolines have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial action often involves the disruption of essential cellular processes in the pathogens.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents the MIC values of some chloro-substituted quinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-chloroquinoline derivative (Compound 21) | - | 12.5 | [11] |
| 7-chloroquinoline derivative (Compound 5) | S. aureus, P. aeruginosa | - (Inhibition zone 11.00 mm) | [13][14] |
| 7-chloroquinoline derivative (Compound 6) | E. coli | - (Inhibition zone 11.00 mm) | [13][14] |
| 7-chloroquinoline derivative (Compound 8) | E. coli | - (Inhibition zone 12.00 mm) | [13][14] |
| Chloroquine analog CS1 | S. aureus | - (Inhibition zone 21.5 mm) | [15] |
| Chloroquine analog CS1 | P. aeruginosa | - (Inhibition zone 30.3 mm) | [15] |
| Chloroquine analog CS1 | E. coli | - (Inhibition zone 24.1 mm) | [15] |
| Chloroquine analog CS1 | C. albicans | - (Inhibition zone 19.2 mm) | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[16][17]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Chloro-substituted quinoline compounds
-
Sterile saline or PBS
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the chloro-substituted quinoline compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[18] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be determined visually or by measuring the optical density using a microplate reader.
Antiviral Activity
Several chloro-substituted quinolines have exhibited promising antiviral activity against a range of viruses. Their mechanisms of action can involve inhibiting viral entry, replication, or egress from host cells.
Quantitative Data on Antiviral Activity
The antiviral potency of these compounds is often expressed as the half-maximal effective concentration (EC₅₀).
| Compound | Virus | EC₅₀ (µM) | Reference |
| Chloroquine | HCoV-OC43 | 0.12 - 12 | [9] |
| Hydroxychloroquine | Coronaviruses | - | [9] |
| Amodiaquine | Coronaviruses | - | [9] |
| Mefloquine | Coronaviruses | - | [9] |
| Paulownin triazole-chloroquinoline derivative | Chikungunya virus (CHIKV) | 9.05 | [3][20][21] |
| Quinoline derivative 1 | Dengue virus serotype 2 (DENV2) | 3.03 | [22] |
| Quinoline derivative 2 | Dengue virus serotype 2 (DENV2) | 0.49 | [22] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates
-
Virus stock of known titer
-
Chloro-substituted quinoline compounds
-
Culture medium
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Culture: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and add an overlay medium containing different concentrations of the chloro-substituted quinoline compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a staining solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Chloro-substituted quinolines, particularly chloroquine and hydroxychloroquine, have long been used in the treatment of autoimmune and inflammatory diseases.[23] Their anti-inflammatory effects are attributed to their ability to modulate immune responses and inhibit the production of pro-inflammatory mediators.
Signaling Pathways in Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory activity of chloro-substituted quinolines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By interfering with NF-κB activation, these compounds can effectively suppress the inflammatory cascade.
Inhibition of the NF-κB pathway by chloro-substituted quinolines.
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Chloro-substituted quinoline compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chloro-substituted quinoline compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS only and a blank group with cells only.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Synthesis of Chloro-Substituted Quinolines
The synthesis of many chloro-substituted quinoline derivatives often starts from commercially available 4,7-dichloroquinoline.[23][24][25] This key intermediate can be synthesized through various methods, including the condensation of 3-chloroaniline with diethyl oxaloacetate followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination.[25]
General Experimental Workflow for Derivative Synthesis
The versatile reactivity of the chlorine atoms at the 4- and 7-positions of the quinoline ring allows for a wide range of chemical modifications to generate diverse libraries of derivatives. Nucleophilic substitution reactions are commonly employed to introduce various functional groups.
General workflow for the synthesis and screening of chloro-substituted quinoline derivatives.
Conclusion
Chloro-substituted quinolines represent a highly valuable and versatile class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significant therapeutic potential. The continuous exploration of novel derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation drugs to combat a myriad of diseases. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities and opportunities within this exciting field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel chloroquine derivative suppresses melanoma cell growth by DNA damage through increasing ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Chloroquine induces activation of nuclear factor-kappaB and subsequent expression of pro-inflammatory cytokines by human astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. mdpi.com [mdpi.com]
- 25. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 6-Chloroquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 6-Chloroquinolin-2-amine. Given the limited publicly available quantitative solubility data for this specific compound, this guide leverages data from the structurally similar compound, 2-amino-6-chloropurine, to infer and discuss the expected solubility profile. Furthermore, it outlines standard experimental protocols for solubility determination and provides visualizations to aid in understanding the experimental workflow.
Introduction
This compound is a heterocyclic amine containing a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. Understanding the solubility of this compound in various solvents is a critical prerequisite for its application in research and development, influencing everything from reaction conditions in synthesis to formulation strategies in drug delivery.
Low aqueous solubility is a common challenge in drug discovery that can impede the generation of reliable in vitro biological data and lead to difficulties in developing suitable formulations for in vivo studies.[1] Therefore, a thorough characterization of a compound's solubility in a range of pharmaceutically and chemically relevant solvents is essential.
Physicochemical Properties
Before delving into solubility, it is pertinent to understand some of the basic physicochemical properties of this compound and related structures.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₇ClN₂ | ChemUniverse[2] |
| Molecular Weight | 178.62 g/mol | ChemUniverse[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| CAS Number | 18672-02-1 | ChemUniverse[2] |
These properties are foundational to the compound's behavior in different solvent environments.
Expected Solubility Profile
Table 1: Experimental Solubility of the Analogous Compound 2-amino-6-chloropurine in Various Solvents [3][4]
| Solvent | Temperature (K) | Mole Fraction Solubility (10⁴x) |
| Dimethyl Sulfoxide (DMSO) | 278.15 | 15.89 |
| 283.15 | 18.13 | |
| 288.15 | 20.63 | |
| 293.15 | 23.42 | |
| 298.15 | 26.54 | |
| 303.15 | 30.03 | |
| 308.15 | 33.94 | |
| 313.15 | 38.32 | |
| 318.15 | 43.23 | |
| 323.15 | 48.73 | |
| 328.15 | 54.89 | |
| 333.15 | 61.79 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 10.23 |
| 283.15 | 11.69 | |
| 288.15 | 13.31 | |
| 293.15 | 15.11 | |
| 298.15 | 17.11 | |
| 303.15 | 19.35 | |
| 308.15 | 21.86 | |
| 313.15 | 24.69 | |
| 318.15 | 27.87 | |
| 323.15 | 31.43 | |
| 328.15 | 35.43 | |
| 333.15 | 39.91 | |
| Methanol | 278.15 | 0.45 |
| 283.15 | 0.54 | |
| 288.15 | 0.64 | |
| 293.15 | 0.77 | |
| 298.15 | 0.91 | |
| 303.15 | 1.08 | |
| 308.15 | 1.28 | |
| 313.15 | 1.52 | |
| 318.15 | 1.80 | |
| 323.15 | 2.14 | |
| 328.15 | 2.53 | |
| 333.15 | 3.00 | |
| Ethanol | 278.15 | 0.53 |
| 283.15 | 0.63 | |
| 288.15 | 0.74 | |
| 293.15 | 0.88 | |
| 298.15 | 1.04 | |
| 303.15 | 1.23 | |
| 308.15 | 1.46 | |
| 313.15 | 1.73 | |
| 318.15 | 2.05 | |
| 323.15 | 2.43 | |
| 328.15 | 2.87 | |
| 333.15 | 3.40 | |
| n-Propanol | 278.15 | 0.89 |
| 283.15 | 1.03 | |
| 288.15 | 1.19 | |
| 293.15 | 1.38 | |
| 298.15 | 1.59 | |
| 303.15 | 1.84 | |
| 308.15 | 2.13 | |
| 313.15 | 2.47 | |
| 318.15 | 2.86 | |
| 323.15 | 3.31 | |
| 328.15 | 3.83 | |
| 333.15 | 4.43 | |
| Isopropanol | 278.15 | 0.71 |
| 283.15 | 0.82 | |
| 288.15 | 0.95 | |
| 293.15 | 1.10 | |
| 298.15 | 1.28 | |
| 303.15 | 1.48 | |
| 308.15 | 1.71 | |
| 313.15 | 1.98 | |
| 318.15 | 2.29 | |
| 323.15 | 2.65 | |
| 328.15 | 3.07 | |
| 333.15 | 3.55 | |
| n-Butanol | 278.15 | 1.09 |
| 283.15 | 1.25 | |
| 288.15 | 1.44 | |
| 293.15 | 1.66 | |
| 298.15 | 1.91 | |
| 303.15 | 2.20 | |
| 308.15 | 2.53 | |
| 313.15 | 2.91 | |
| 318.15 | 3.35 | |
| 323.15 | 3.85 | |
| 328.15 | 4.43 | |
| 333.15 | 5.10 | |
| Isobutanol | 278.15 | 0.79 |
| 283.15 | 0.91 | |
| 288.15 | 1.05 | |
| 293.15 | 1.21 | |
| 298.15 | 1.40 | |
| 303.15 | 1.61 | |
| 308.15 | 1.86 | |
| 313.15 | 2.15 | |
| 318.15 | 2.48 | |
| 323.15 | 2.86 | |
| 328.15 | 3.30 | |
| 333.15 | 3.81 | |
| 2-Butanone | 278.15 | 1.78 |
| 283.15 | 2.07 | |
| 288.15 | 2.41 | |
| 293.15 | 2.80 | |
| 298.15 | 3.26 | |
| 303.15 | 3.79 | |
| 308.15 | 4.41 | |
| 313.15 | 5.13 | |
| 318.15 | 5.97 | |
| 323.15 | 6.94 | |
| 328.15 | 8.07 | |
| 333.15 | 9.38 | |
| 1,4-Dioxane | 278.15 | 0.61 |
| 283.15 | 0.71 | |
| 288.15 | 0.83 | |
| 293.15 | 0.97 | |
| 298.15 | 1.13 | |
| 303.15 | 1.32 | |
| 308.15 | 1.54 | |
| 313.15 | 1.80 | |
| 318.15 | 2.10 | |
| 323.15 | 2.45 | |
| 328.15 | 2.85 | |
| 333.15 | 3.32 | |
| Ethylene Glycol (EG) | 278.15 | 1.39 |
| 283.15 | 1.63 | |
| 288.15 | 1.91 | |
| 293.15 | 2.24 | |
| 298.15 | 2.62 | |
| 303.15 | 3.07 | |
| 308.15 | 3.59 | |
| 313.15 | 4.19 | |
| 318.15 | 4.89 | |
| 323.15 | 5.71 | |
| 328.15 | 6.66 | |
| 333.15 | 7.77 | |
| Water | 278.15 | 0.09 |
| 283.15 | 0.11 | |
| 288.15 | 0.13 | |
| 293.15 | 0.15 | |
| 298.15 | 0.18 | |
| 303.15 | 0.21 | |
| 308.15 | 0.25 | |
| 313.15 | 0.30 | |
| 318.15 | 0.35 | |
| 323.15 | 0.42 | |
| 328.15 | 0.50 | |
| 333.15 | 0.59 |
Based on this data, the following trends can be predicted for this compound:
-
High Solubility in Polar Aprotic Solvents: The highest solubility is observed in DMSO and DMF, which are strong polar aprotic solvents capable of forming hydrogen bonds with the amine group.
-
Moderate to Low Solubility in Alcohols: Solubility in alcohols (methanol, ethanol, propanols, butanols) is significantly lower than in DMSO and DMF. The solubility appears to decrease with increasing alkyl chain length in the alcohol.
-
Low Aqueous Solubility: As expected for a molecule with a significant hydrophobic quinoline core, the solubility in water is very low.
-
Temperature Dependence: In all solvents, the solubility of 2-amino-6-chloropurine increases with temperature, indicating an endothermic dissolution process. This trend is also anticipated for this compound.
Experimental Protocols for Solubility Determination
Several methods are commonly employed to determine the solubility of a compound. The choice of method often depends on the stage of research, the amount of compound available, and the required accuracy.
This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure, once equilibrium has been reached.[1][5][6][7]
Workflow for Thermodynamic Solubility Determination:
Caption: Thermodynamic Solubility Workflow
Detailed Protocol:
-
Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6]
-
Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate (saturated solution) is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[1][7][8] It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.
Workflow for Kinetic Solubility Determination:
Caption: Kinetic Solubility Workflow
Detailed Protocol:
-
Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: This stock solution is serially diluted in DMSO in a multi-well plate.
-
Aqueous Dilution and Precipitation: The DMSO solutions are then dispensed into another multi-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.
-
Detection: The plate is then read using a nephelometer or a plate reader capable of measuring light scattering or turbidity. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Factors Influencing Solubility
The solubility of this compound, like any compound, is influenced by several factors:
-
pH of the Medium: As a basic compound (due to the amino group and the quinoline nitrogen), the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the amine and quinoline nitrogen atoms will be protonated, forming a more soluble salt.
-
Temperature: As indicated by the data for the analogous compound, solubility is likely to increase with temperature.
-
Co-solvents: The presence of co-solvents can significantly alter solubility. For instance, small percentages of DMSO or other organic solvents in an aqueous solution can increase the solubility of poorly soluble compounds.
-
Polymorphism: The crystalline form of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
Conclusion
While direct quantitative solubility data for this compound is sparse, by analyzing a structurally related compound, we can predict its solubility behavior with a reasonable degree of confidence. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, have limited solubility in alcohols, and be poorly soluble in water. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. Such data is invaluable for the successful progression of this compound through the various stages of research and development.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated assays for thermodynamic (equilibrium) solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to 6-Chloroquinolin-2-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of this compound and its structurally related analogs, focusing on their synthesis, physicochemical properties, and significant biological activities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Chlorine-containing compounds, in particular, are prevalent in FDA-approved drugs, highlighting the importance of halogenated heterocycles in drug design.[3] This document summarizes key research findings, presents quantitative data in accessible formats, details experimental protocols, and visualizes complex processes to support ongoing research and development efforts in this area.
Physicochemical Properties
The substitution pattern of the chlorine and amine groups on the quinoline ring system significantly influences the molecule's chemical and physical properties. A summary of these properties for this compound and several of its isomers is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| This compound | 18672-02-1[4] | C₉H₇ClN₂[4][5] | 178.62[4][5] | Purity: 95%[4] |
| 2-Chloroquinolin-6-amine | 238756-47-3[5] | C₉H₇ClN₂[5] | 178.62[5] | Melting Point: 149°C; Boiling Point: 352.8°C (Predicted); Solid[6] |
| 4-Chloroquinolin-2-amine | 20151-42-2[7] | C₉H₇ClN₂[7] | 178.62[7] | - |
| 6-Chloroquinolin-4-amine | - | C₉H₇ClN₂[8] | 178.62[8] | logP: 2.18[8] |
| 7-Chloroquinolin-6-amine | 6312-75-0[9] | C₉H₇ClN₂[9] | 178.62[9] | - |
Synthesis and Experimental Protocols
The synthesis of substituted 2-aminoquinolines often leverages advanced cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly effective method for creating C-N bonds, which is central to the construction of these scaffolds.
Key Experimental Protocol: Sequential Buchwald-Hartwig Amination
A highly effective route for preparing 6-heterocyclic substituted 2-aminoquinolines involves a selective and sequential Buchwald-Hartwig amination strategy starting from 6-bromo-2-chloroquinoline.[10]
Objective: To selectively functionalize the C6 position with a cyclic amine followed by the introduction of an amino group at the C2 position.
Step 1: Selective Amination of Aryl Bromide (C6 Position)
-
Reactants: 6-bromo-2-chloroquinoline is reacted with a desired cyclic amine.
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are used.
-
Base and Solvent: A base such as cesium carbonate (Cs₂CO₃) is used in a solvent like toluene.
-
Conditions: The reaction mixture is heated under an inert atmosphere. The key to this step is the selective reaction at the more reactive aryl bromide site while the heteroaryl chloride at the C2 position remains intact.[10]
-
Workup and Purification: Standard aqueous workup followed by column chromatography yields the 6-heterocyclic-2-chloroquinoline intermediate.
Step 2: Amination of Heteroaryl Chloride (C2 Position)
-
Reactant: The 6-heterocyclic-2-chloroquinoline intermediate from Step 1.
-
Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized as an ammonia equivalent.[10]
-
Catalyst System: A similar palladium-phosphine catalyst system is employed.
-
Conditions: The reaction is typically run at an elevated temperature in a suitable solvent (e.g., toluene or dioxane).
-
Workup and Purification: Quenching of the reaction followed by extraction and purification by chromatography or recrystallization affords the final 6-heterocyclic substituted 2-aminoquinoline product.
Synthesis Workflow Diagram
The logical flow of the sequential Buchwald-Hartwig amination is depicted below.
Biological Activities and Applications
Derivatives of this compound have shown promise in several therapeutic areas, including cancer, malaria, and as specific protein inhibitors. The quinoline core acts as a versatile scaffold for developing targeted agents.[2][11]
Inhibition of Tec Src Homology 3 (SH3) Domain
Src homology 3 (SH3) domains are crucial protein-protein interaction modules involved in cellular signaling, and their dysregulation is implicated in diseases like cancer.[10] Compounds based on the 2-aminoquinoline scaffold have been identified as ligands for the SH3 domain of the Tec protein-tyrosine kinase.
-
Structure-Activity Relationship (SAR): Research has shown that adding 6-heterocyclic substitutions to the 2-aminoquinoline core leads to ligands with significantly increased binding affinity for the Tec SH3 domain compared to the parent 2-aminoquinoline compound.[10] These derivatives represent some of the highest affinity ligands developed to date for this target.[10]
Conceptual Signaling Pathway Inhibition
The diagram below illustrates the mechanism by which a 2-aminoquinoline derivative can act as a competitive inhibitor, disrupting the interaction between an SH3 domain and its target protein.
Antimalarial Activity
The quinoline ring is the foundation for classic antimalarial drugs like chloroquine. Modern research continues to explore this scaffold to combat drug-resistant malaria strains.[1] A detailed structure-activity relationship study of 6-chloro-2-arylvinylquinolines has identified compounds with potent, low-nanomolar activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum.[1]
| Compound | Key Structural Feature | Antiplasmodial Activity (IC₅₀, Dd2 strain, nM) | Cytotoxicity (HepG2, CC₅₀, µM) | Selectivity Index (SI) |
| 24 | 2-Arylvinylquinoline | Low nanomolar (potent) | > 20 | > 200 |
| 92 | Tetramethylene linker | Potent (6-fold increase vs. analog 81) | High (4.8-fold increase vs. analog 81) | - |
| UCF501 | Styrylquinoline lead | Promising in vitro and in vivo activity | - | - |
| (Data summarized from a detailed study on 2-arylvinylquinolines. Specific values are presented qualitatively as per the source text to highlight relationships.)[1] |
These findings indicate that the 2-arylvinylquinoline class is a promising source of fast-acting antimalarial drug leads with transmission-blocking potential.[1]
Anticancer Activity
Various chloroquinoline derivatives have been evaluated for their anticancer properties.[3][12] The chlorine atom can enhance the lipophilicity and binding interactions of the molecule.
-
N-alkylated 4-aminoquinoline derivatives have demonstrated potent activity against breast cancer cell lines.[3]
-
Quinoline-selenium hybrids have also shown significant anticancer potential.[3]
-
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, where 6-chloro analogs were the most active, have been identified as potential antitumor agents.[12][13]
| Compound ID | Class | Cell Line | Activity Metric | Value |
| 183a | N-alkylated 4-aminoquinoline | MDA-MB-221 | GI₅₀ | 6.33 µM[3] |
| 183a | N-alkylated 4-aminoquinoline | MCF-7 | GI₅₀ | 4.99 µM[3] |
| 186a | Quinoline-selenium hybrid | Various cancer lines | IC₅₀ | 3.39 - 9.98 nM[3] |
Conclusion and Future Outlook
This compound and its related compounds are a rich source of chemical diversity for drug discovery. The synthetic versatility of the quinoline core, particularly through methods like the Buchwald-Hartwig amination, allows for the creation of extensive libraries for screening. Current research highlights their potential as highly specific SH3 domain inhibitors, next-generation antimalarials effective against resistant strains, and potent anticancer agents. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of these promising leads to translate their potent in vitro activity into clinically viable therapeutics. The continued exploration of this privileged scaffold is poised to deliver novel drugs for treating a range of human diseases.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2-CHLOROQUINOLIN-6-AMINE CAS#: 238756-47-3 [m.chemicalbook.com]
- 7. 4-Chloroquinolin-2-amine | C9H7ClN2 | CID 14067407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound 6-chloroquinolin-4-amine - Chemdiv [chemdiv.com]
- 9. 7-Chloroquinolin-6-amine | C9H7ClN2 | CID 237126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a significant improvement over classical methods. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between a halo-quinoline (typically 2-chloro- or 2-bromoquinoline) and a primary or secondary amine. This method is renowned for its broad substrate scope, functional group tolerance, and generally high yields, making it an indispensable tool in medicinal chemistry and drug discovery.
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 2-aminoquinolines, including detailed experimental protocols, a summary of reaction parameters, and insights into the applications of the synthesized compounds in drug development.
Reaction Principle and Workflow
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the 2-haloquinoline to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the 2-aminoquinoline product and regenerate the Pd(0) catalyst.
Figure 1: General experimental workflow for the Buchwald-Hartwig synthesis of 2-aminoquinolines.
Data Presentation: Reaction Parameters and Substrate Scope
The success of the Buchwald-Hartwig amination for 2-aminoquinoline synthesis is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and the scope of reactants.
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of 2-Haloquinolines
| Parameter | Common Choices | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are typically used in concentrations of 1-5 mol%. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are generally preferred. The choice of ligand can significantly impact reaction efficiency and substrate scope.[1][2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can be critical for sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential for the reaction. |
| Temperature | 80-120 °C | Reaction temperatures are typically elevated to ensure a reasonable reaction rate. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Substrate Scope for the Synthesis of 2-Aminoquinolines
| Reactant | Examples | Notes |
| 2-Haloquinoline | 2-Chloroquinoline, 2-Bromoquinoline, Substituted 2-haloquinolines | 2-Chloroquinolines are often more readily available, while 2-bromoquinolines can be more reactive. The electronic nature of substituents on the quinoline ring can influence reactivity. |
| Amine (Nucleophile) | Primary Amines: Aniline, Benzylamine, CyclohexylamineSecondary Amines: Morpholine, Piperidine, N-Methylaniline | A wide range of primary and secondary aliphatic and aromatic amines can be used. Sterically hindered amines may require more forcing conditions or specialized ligands. |
| Ammonia Equivalent | Lithium bis(trimethylsilyl)amide (LHMDS) | For the synthesis of the parent 2-aminoquinoline, an ammonia equivalent is required.[3][4] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Chloroquinoline with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloroquinoline (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloroquinoline, the primary amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoquinoline.
-
Characterize the purified product by NMR and mass spectrometry.
Specific Protocol: Synthesis of 6-Bromo-2-aminoquinoline using an Ammonia Equivalent
This protocol is adapted from the work of Abell and co-workers for the synthesis of a 2-aminoquinoline using an ammonia surrogate.[3][4]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.0 M solution in THF)
-
Anhydrous dioxane (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.
-
Add anhydrous dioxane via syringe.
-
Add the LHMDS solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield 6-bromo-2-aminoquinoline.
Application Notes: 2-Aminoquinolines in Drug Development
2-Aminoquinoline derivatives synthesized via the Buchwald-Hartwig amination are of significant interest to drug development professionals due to their diverse biological activities.
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
Several studies have demonstrated the potent anticancer activity of 2-aminoquinoline derivatives against a range of cancer cell lines.[3][5] One of the key mechanisms underlying this activity is the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[6][7][8]
Figure 2: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition by 2-aminoquinoline derivatives.
Certain 2-aminoquinoline derivatives have been shown to inhibit key kinases in this pathway, leading to the suppression of tumor growth and induction of apoptosis. The modular nature of the Buchwald-Hartwig synthesis allows for the rapid generation of diverse libraries of 2-aminoquinolines, facilitating structure-activity relationship (SAR) studies to optimize their anticancer potency and selectivity.
Ligands for the Tec Src Homology 3 (SH3) Domain
Src homology 3 (SH3) domains are protein-protein interaction modules that play critical roles in various signal transduction pathways.[3][4] The Tec family of non-receptor tyrosine kinases, which contain an SH3 domain, are involved in the signaling pathways of cytokine receptors, lymphocyte antigen receptors, and integrins. Dysregulation of Tec kinase signaling has been implicated in autoimmune diseases and cancer.
2-Aminoquinoline has been identified as a scaffold for the development of ligands that bind to the SH3 domain of Tec kinases.[3][4] The Buchwald-Hartwig amination has been instrumental in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, which have shown increased binding affinity for the Tec SH3 domain compared to the parent 2-aminoquinoline. This highlights the utility of this synthetic method in generating targeted therapeutics that can modulate specific protein-protein interactions.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of a wide array of 2-aminoquinolines. Its broad substrate scope and functional group tolerance make it an invaluable tool for researchers in academia and the pharmaceutical industry. The resulting 2-aminoquinoline derivatives are promising candidates for drug development, with demonstrated activity as anticancer agents and as modulators of important signaling pathways. The protocols and data presented herein provide a solid foundation for the application of this powerful synthetic methodology in the discovery and development of novel therapeutics.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 6-Chloroquinolin-2-amine as a Versatile Ligand in Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Chloroquinolin-2-amine is a heterocyclic compound with significant potential as a ligand in coordination chemistry and catalysis. Its rigid quinoline scaffold, coupled with the coordinating capabilities of the 2-amino group and the nitrogen atom of the quinoline ring, makes it an attractive candidate for the development of novel catalysts and functional materials. While direct literature on the specific applications of this compound as a standalone ligand is limited, its structural motifs are present in a variety of compounds with demonstrated utility in catalysis and medicinal chemistry. These application notes provide an overview of the potential uses of this compound as a ligand, drawing parallels from closely related structures, and offer detailed protocols for its hypothetical application in palladium-catalyzed cross-coupling reactions.
Introduction to Quinolines as Ligands
Quinoline derivatives are a prominent class of N-heterocyclic compounds that have found extensive applications in medicinal chemistry, materials science, and as ligands in homogeneous catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and additional donor groups, such as the 2-amino group in this compound, can lead to the formation of stable chelate complexes. Metal complexes derived from quinoline-based ligands have been shown to exhibit catalytic activity in a range of organic transformations and possess interesting photophysical and biological properties.
Derivatives of 2-aminoquinoline have been utilized in the synthesis of ligands for biological targets, such as the Tec Src homology 3 (SH3) domain, indicating the value of this scaffold in drug discovery. Furthermore, palladium complexes of quinolinylaminophosphonates, which contain the aminoquinoline moiety, have been synthesized and investigated for their antitumor and antimicrobial activities[1].
Potential Applications in Homogeneous Catalysis
Based on the broader class of amino-quinoline ligands, this compound is a promising candidate ligand for various transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions. The nitrogen atoms of the 2-amino group and the quinoline ring can act as a bidentate ligand, stabilizing the metal center and influencing the catalytic activity.
2.1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand plays a crucial role in the catalytic cycle, affecting the stability, activity, and selectivity of the catalyst. While quinoline itself can act as a ligand in such reactions, the introduction of an amino group at the 2-position can enhance its coordination properties.
A hypothetical application of this compound as a ligand is in the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide.
Hypothetical Reaction Data:
The following table summarizes hypothetical quantitative data for the use of a palladium complex of this compound, denoted as [Pd(6-ClQA)₂Cl₂], in a model Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid. This data is illustrative and based on typical results for similar N-donor ligands.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 78 |
| 3 | 4-Bromoanisole | Phenylboronic acid | 1 | Cs₂CO₃ | Dioxane/H₂O | 110 | 8 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Toluene | 110 | 24 | 65 |
2.2. Other Potential Catalytic Applications
-
Heck Coupling: Formation of carbon-carbon bonds between aryl halides and alkenes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.
-
Sonogashira Coupling: Formation of carbon-carbon bonds between aryl halides and terminal alkynes.
-
C-H Activation/Functionalization: The quinoline nitrogen can act as a directing group for the functionalization of C-H bonds. In some cases, the quinoline substrate itself can act as a ligand for the palladium catalyst[2][3].
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a palladium complex with this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
3.1. Protocol for Synthesis of bis(this compound)palladium(II) Chloride ([Pd(6-ClQA)₂Cl₂])
This protocol is a general method for the synthesis of palladium(II) complexes with N-donor ligands.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) chloride (1 mmol, 177.3 mg).
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
In a separate flask, dissolve this compound (2.2 mmol, 393.0 mg) in anhydrous acetonitrile (10 mL).
-
Slowly add the solution of this compound to the suspension of palladium(II) chloride with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours. The color of the suspension should change, indicating complex formation.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold acetonitrile (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Dry the solid product under vacuum to yield the [Pd(6-ClQA)₂Cl₂] complex.
Characterization: The resulting complex can be characterized by FT-IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis.
3.2. Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for a Suzuki-Miyaura reaction using the prepared palladium complex.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
[Pd(6-ClQA)₂Cl₂] catalyst (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., Toluene and Water, 10:1 mixture, 5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or round-bottom flask with condenser
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), the palladium catalyst (1 mol%), and the base (2 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture (toluene/water) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
This compound holds considerable promise as a ligand for the development of novel transition metal catalysts. Although specific applications are not yet extensively documented, its structural similarity to other effective ligands in catalysis suggests its potential utility. The protocols provided herein offer a starting point for researchers to explore the synthesis of its metal complexes and evaluate their catalytic activity in important organic transformations. Further research into the coordination chemistry and catalytic applications of this compound is warranted and could lead to the discovery of new and efficient catalytic systems.
References
- 1. Palladium(II) complexes of quinolinylaminophosphonates: synthesis, structural characterization, antitumor and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot cross-coupling/C–H functionalization reactions: Quinoline as a substrate and ligand through N–Pd interaction - ePrints Soton [eprints.soton.ac.uk]
Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview
Introduction
6-Chloroquinolin-2-amine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid quinoline scaffold, coupled with the reactive amino group and the electron-withdrawing chloro substituent, provides a unique platform for the synthesis of a diverse array of bioactive molecules. This document provides a detailed overview of the applications of this compound in the development of novel therapeutic agents, with a primary focus on its utility in the synthesis of kinase inhibitors for cancer therapy.
Application Note 1: Scaffold for Novel Kinase Inhibitors
This compound serves as a crucial starting material for the development of potent kinase inhibitors. The quinoline core can effectively mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases. The 2-amino group provides a convenient handle for introducing various side chains that can interact with specific amino acid residues within the kinase domain, thereby conferring selectivity and potency. The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resulting compounds.
One notable application is in the synthesis of novel inhibitors targeting key kinases in cancer signaling pathways, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of representative compounds derived from a 6-chloro-quinazoline core, a closely related scaffold, against various human cancer cell lines. This data highlights the potential of the 6-chloro-substituted quinoline/quinazoline scaffold in generating potent anti-cancer agents.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 5a | MGC-803 (Gastric) | Not Specified |
| Bcap-37 (Breast) | Not Specified | |
| PC3 (Prostate) | Not Specified | |
| 5f | MGC-803 (Gastric) | Not Specified |
| Bcap-37 (Breast) | Not Specified | |
| PC3 (Prostate) | Not Specified |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-quinazolin-4(3H)-one Derivatives
This protocol describes the synthesis of chalcone-like derivatives incorporating the 6-chloro-quinazoline moiety, which have demonstrated significant anti-tumor activities.[1]
Step 1: Synthesis of 2-Amino-5-chlorobenzamide
-
To a solution of 2-amino-5-chlorobenzoic acid in a suitable solvent, add a coupling agent (e.g., HATU) and an amine source (e.g., ammonium chloride) in the presence of a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by extraction and purify the product by column chromatography to obtain 2-amino-5-chlorobenzamide.
Step 2: Synthesis of 6-Chloroquinazolin-4(3H)-one
-
Reflux a mixture of 2-amino-5-chlorobenzamide and triethyl orthoformate in the presence of a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with a suitable solvent, and dry to yield 6-chloroquinazolin-4(3H)-one.
Step 3: Synthesis of 3-Acetyl-6-chloroquinazolin-4(3H)-one
-
Treat 6-chloroquinazolin-4(3H)-one with acetic anhydride in the presence of a base (e.g., pyridine).
-
Heat the reaction mixture under reflux for a specified period.
-
After cooling, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent to obtain 3-acetyl-6-chloroquinazolin-4(3H)-one.
Step 4: Synthesis of Chalcone-like 6-Chloro-quinazolin Derivatives (e.g., 5a, 5f)
-
To a solution of 3-acetyl-6-chloroquinazolin-4(3H)-one and an appropriate aromatic aldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., aqueous NaOH).
-
Stir the mixture at room temperature for a specified time.
-
Collect the resulting precipitate by filtration, wash with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to afford the final chalcone-like derivative.
Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.
-
Cell Culture: Culture the desired human cancer cell lines (e.g., MGC-803, Bcap-37, PC3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (and a vehicle control) for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents derived from quinoline scaffolds.
References
Application Notes & Protocols: Development of 6-Chloroquinolin-2-amine Derivatives for Drug Discovery
Introduction
The quinoline scaffold is a privileged heterocyclic motif renowned for its wide array of pharmacological properties, forming the core of numerous approved drugs.[1][2] Among its many variations, the 6-Chloroquinolin-2-amine framework has emerged as a particularly promising starting point for the development of novel therapeutic agents. Derivatives of this class have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] Their mechanism of action often involves the inhibition of key cellular signaling proteins, such as protein kinases and protein-protein interaction domains.[6] These application notes provide an overview of the synthesis, biological activities, and experimental protocols relevant to the discovery and development of this compound derivatives.
Synthesis of this compound Derivatives
The functionalization of the this compound scaffold is primarily achieved through modern cross-coupling reactions, with the Buchwald-Hartwig amination being a key methodology. This reaction allows for the selective introduction of various amine-containing fragments at different positions of the quinoline ring, starting from precursors like 6-bromo-2-chloroquinoline.[6]
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of 6-substituted-2-aminoquinoline derivatives from 6-bromo-2-chloroquinoline.[6]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 6-bromo-2-chloroquinoline (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (0.02-0.05 equivalents), and a phosphine ligand like XantPhos (0.025-0.06 equivalents).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF or Toluene) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted quinoline derivative.
-
Amine Installation: The 2-amino group can be subsequently installed using reagents like lithium bis(trimethylsilyl)amide as an ammonia equivalent in another Buchwald-Hartwig reaction.[6]
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloroquinolin-2-amine as a Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroquinolin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold itself is a privileged structure found in a wide array of pharmacologically active compounds, including antimalarials, anticancer agents, and kinase inhibitors. The presence of a chloro group at the 6-position and an amino group at the 2-position provides two reactive sites for further functionalization, allowing for the synthesis of a diverse library of derivatives. These positions are crucial for modulating the biological activity, physicochemical properties, and target selectivity of the resulting compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel heterocyclic compounds.
Application Note 1: Synthesis of 6-Heterocyclic Substituted 2-Aminoquinolines via Palladium-Catalyzed Buchwald-Hartwig Amination
The chloro-substituent at the 6-position of the quinoline ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of nitrogen-containing heterocycles at this position, which has been shown to be a successful strategy for developing potent and selective kinase inhibitors. The 2-amino group can be protected during this step or left as is, depending on the reaction conditions and the nature of the coupling partner.
A general workflow for this synthetic approach is outlined below:
Table 1: Representative Examples of Buchwald-Hartwig Amination with 6-Bromo-2-chloroquinoline
While direct examples for 6-chloro-2-aminoquinoline are limited in readily available literature, the following data for the analogous 6-bromo-2-chloroquinoline demonstrates the feasibility and versatility of this reaction for functionalizing the 6-position.[1][2] The conditions can be adapted for the 6-chloro analogue, potentially requiring more active catalysts or higher temperatures.
| Entry | Heterocyclic Amine | Product | Yield (%) |
| 1 | Morpholine | 6-Morpholino-2-chloroquinoline | 95 |
| 2 | Piperidine | 6-Piperidino-2-chloroquinoline | 88 |
| 3 | Pyrrolidine | 6-Pyrrolidino-2-chloroquinoline | 92 |
| 4 | 4-Methylpiperazine | 6-(4-Methylpiperazin-1-yl)-2-chloroquinoline | 85 |
Application Note 2: Synthesis of Fused Triazolo[4,5-b]quinoline Derivatives
The 2-amino group of this compound can be utilized to construct fused heterocyclic ring systems. For example, diazotization of the 2-amino group followed by an intramolecular cyclization can lead to the formation of triazoloquinolines. These fused systems are of interest in drug discovery due to their rigid structures and potential for novel interactions with biological targets.
The logical relationship for the synthesis of a fused triazole ring is depicted below:
Application Note 3: Biological Activity of Functionalized 6-Chloroquinoline Derivatives
Derivatives of 6-chloroquinoline have been investigated for a range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization at the 2- and 6-positions allows for the fine-tuning of these activities. For instance, the introduction of specific side chains at the 6-position can modulate the affinity for protein kinases, a common target in cancer therapy.
Table 2: Antimalarial Activity of 6-Chloro-2-arylvinylquinoline Derivatives
The following table presents the in vitro antimalarial activity of 6-chloro-4-(dimethylaminoethyl)amino-2-styrylquinoline derivatives against the chloroquine-resistant Dd2 strain of P. falciparum.[3] This data highlights how modifications to the styryl moiety, which is attached at the 2-position, can significantly impact biological potency.
| Compound ID | R² Substituent on Styryl Ring | EC₅₀ (nM) |
| 24 | 2-F | 10.9 ± 1.9 |
| 29 | 4-F | 4.8 ± 2.0 |
| 31 | 4-CF₃ | 5.9 ± 1.4 |
The mechanism of action for many quinoline-based kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby inhibiting the downstream signaling cascade that promotes cell proliferation. A simplified representation of such a signaling pathway is shown below.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Chloroquinolines
This protocol is adapted from the amination of 6-bromo-2-chloroquinoline and may require optimization for 6-chloro-2-aminoquinoline.[1][2]
-
Preparation:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add this compound (1.0 eq) and the desired heterocyclic amine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction:
-
Add anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-heterocyclic substituted 2-aminoquinoline.
-
Protocol 2: Proposed Synthesis of 7-Chloro-[1][2][3]triazolo[4,5-b]quinoline
This is a representative protocol for the construction of a fused triazole ring system.
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to form the diazonium salt.
-
-
Cyclization and Work-up:
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to promote intramolecular cyclization. The progress can be monitored by the evolution of nitrogen gas.
-
After gas evolution ceases, cool the reaction mixture.
-
Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified 7-chloro-[1][2][3]triazolo[4,5-b]quinoline.
-
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a wide range of heterocyclic compounds. The strategic functionalization of its 2-amino and 6-chloro positions through reactions like the Buchwald-Hartwig amination and cyclization reactions opens up avenues for the creation of novel molecules with significant potential in drug discovery, particularly in the development of antimalarial and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this important scaffold.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of aminoquinolines, a critical reaction in the synthesis of various biologically active compounds, particularly in the field of drug discovery. The protocols outlined below are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers.
Introduction
Aminoquinolines are a privileged scaffold in medicinal chemistry, with prominent examples including the antimalarial drugs chloroquine and primaquine. N-alkylation of the amino group on the quinoline ring is a common strategy to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of these compounds. This document details two primary methods for N-alkylation: Nucleophilic Aromatic Substitution (SNAr) of haloquinolines and Reductive Alkylation of aminoquinolines.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Chloroquinoline via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of N-alkylated 4-aminoquinolines by reacting a 4-chloroquinoline derivative with an appropriate amine.[1][2] This method is widely used for the synthesis of a variety of 4-aminoquinoline derivatives.[2]
Materials:
-
7-substituted-4-chloroquinoline (1.0 equiv)
-
Alkylamine or Dialkylamine (excess)
-
Solvent (e.g., ethanol, DMF, or neat conditions)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the 7-substituted-4-chloroquinoline and a significant excess of the desired alkylamine or dialkylamine. The reaction can be performed neat or in a suitable solvent like ethanol or DMF.[1][2]
-
The reaction mixture is then heated to a temperature ranging from 80°C to 130°C.[1] The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the amine.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the excess amine and solvent (if any) are removed under reduced pressure.
-
The residue is then subjected to a standard aqueous work-up. This typically involves dissolving the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated 4-aminoquinoline.
-
The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
Protocol 2: Reductive Alkylation of Aminoquinolines
This protocol outlines the synthesis of N-alkylated aminoquinolines via reductive amination, a common method for introducing alkyl groups to a primary or secondary amine.[3]
Materials:
-
Aminoquinoline (e.g., N1-(7-chloro-quinolin-4-yl)-propane-1,3-diamine) (1.0 equiv)
-
Aldehyde (4.0 equiv)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Dry methanol
-
Magnetic stirrer
-
Reaction vessel (e.g., 48-well reaction block)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Prepare a stock solution of the aminoquinoline in dry methanol.[3]
-
Aliquot the aminoquinoline solution into the reaction wells.
-
Add the desired aldehyde (4 equivalents) to each well.[3] It is crucial to minimize exposure to moisture.[3]
-
Seal the reaction block and shake the mixture for 16 hours at room temperature to allow for the formation of the intermediate imine/enamine.[3]
-
Carefully add the reducing agent to the reaction mixture.
-
Continue to stir the reaction until the reduction is complete, as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkylated aminoquinoline.
-
Characterize the final product using spectroscopic techniques.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of aminoquinolines from various studies.
Table 1: Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution
| Starting Material | Amine | Conditions | Yield (%) | Reference |
| 4,7-dichloroquinoline | N,N-dimethylethane-1,2-diamine | Neat, 130°C, 7h | - | [1] |
| 4,7-dichloroquinoline | Ethane-1,2-diamine | Neat, 80°C, 1h | - | [1] |
| 4,7-dichloroquinoline | Butylamine | Neat, reflux | - | [1] |
| 4-chloroquinoline | Alkylamine | Alcohol or DMF, >120°C, >24h | - | [2] |
Table 2: Antimalarial Activity of N-Alkylated 4-Aminoquinolines
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | W2 (CQ-resistant) | 382 | [3][4] |
| Compound 4 | W2 (CQ-resistant) | 17.3 | [3][4] |
| Compound 18 | W2 (CQ-resistant) | 5.6 | [3][4] |
| MAQ | W2 (CQ-resistant) | 100-200 | [5] |
| BAQ | W2 (CQ-resistant) | 50-100 | [5] |
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of N-alkylated aminoquinolines.
Caption: General experimental workflow for the synthesis and evaluation of N-alkylated aminoquinolines.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 6-Chloroquinolin-2-amine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Chloroquinolin-2-amine via recrystallization. The procedure is designed to enhance the purity of the compound, a crucial step for its application in research and drug development.
Introduction
This compound is a quinoline derivative of interest in medicinal chemistry and materials science. For these applications, a high degree of purity is essential. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is critical for the handling, characterization, and purity assessment of the compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18672-02-1[1][2][3][4][5] |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol [1][3] |
| Melting Point | 146-150 °C[1] |
| Appearance | White to off-white or light yellow to brown solid |
Experimental Protocol
Solvent Selection and Screening
The choice of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point. For this compound, a systematic solvent screening is recommended.
Suggested Solvents for Screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Mixed Solvent Systems: Ethanol/Water, Toluene/Hexane, Ethyl acetate/Hexane
Screening Procedure:
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or place the tube in an ice bath.
-
The solvent system that yields a good recovery of crystalline solid is suitable for the bulk recrystallization.
Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
References
- 1. 6-CHLORO-2-QUINAZOLINAMINE CAS#: 18672-02-1 [amp.chemicalbook.com]
- 2. 6-CHLORO-2-QUINOLINAMINE | 18672-02-1 [sigmaaldrich.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound, CasNo.18672-02-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. 18672-02-1|2-Amino-6-chloroquinoline|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloroquinolin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound with high yield?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. This reaction involves the cross-coupling of an amine with an aryl halide. For this specific synthesis, the reaction typically utilizes a di-halogenated quinoline precursor, such as 2,6-dichloroquinoline or 6-bromo-2-chloroquinoline, and an ammonia equivalent or a protected amine. The choice of catalyst, ligand, and base is crucial for achieving high yields.[1][2][3]
Q2: What are the critical parameters to control for a successful Buchwald-Hartwig amination to synthesize this compound?
A2: Several parameters are critical for optimizing the yield and purity of the final product. These include:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. Sterically hindered biaryl phosphine ligands often provide excellent results.[4][5]
-
Base: A strong, non-nucleophilic base is required. The choice of base can significantly impact the reaction rate and yield.[6]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent side reactions.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without decomposition of starting materials or products.
-
Inert Atmosphere: The reaction is sensitive to oxygen and moisture, so it must be carried out under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.
Q4: What are some common side reactions that can lead to low yield?
A4: Common side reactions that can reduce the yield of this compound include:
-
Hydrodehalogenation: Removal of the halogen atom from the starting material without amination.
-
Homocoupling: Coupling of two molecules of the aryl halide.
-
Decomposition: Degradation of the starting materials, product, or catalyst at high temperatures.
-
Reaction with solvent or impurities: The presence of water or other nucleophilic impurities can lead to unwanted side products.
Q5: What is the best way to purify the final product?
A5: The purification of this compound typically involves column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can be used for further purification to obtain a high-purity solid.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a Pd(0) source directly. |
| Poor quality of reagents or solvent | Use freshly distilled and degassed solvents. Ensure all reagents are of high purity and anhydrous. | |
| Inappropriate ligand | The chosen ligand may not be optimal for the specific substrate. Screen different phosphine ligands to find the most effective one. | |
| Incorrect base | The base may not be strong enough or may be sterically hindered. Consider using alternative strong, non-nucleophilic bases.[6] | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of Multiple Products (Impurity Issues) | Reaction temperature is too high | High temperatures can lead to side reactions and decomposition. Optimize the temperature to favor the desired product formation. |
| Presence of oxygen or moisture | Ensure the reaction is carried out under a strictly inert atmosphere and with anhydrous reagents and solvents. | |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants, especially the amine source. | |
| Catalyst/ligand decomposition | The catalyst or ligand may be unstable under the reaction conditions. Consider using a more robust catalyst system. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent | Choose an extraction solvent in which the product has limited solubility to minimize loss during workup. |
| Impurities co-elute with the product during chromatography | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. | |
| Product is an oil or difficult to crystallize | Try different solvent systems for recrystallization. If the product remains an oil, consider converting it to a salt (e.g., hydrochloride) which may be crystalline. |
Experimental Protocols
Synthesis of 2,6-Dichloroquinoline (Starting Material)
A common precursor for the synthesis of this compound is 2,6-dichloroquinoline.
Procedure:
-
Dissolve 6-chloroquinolin-2(1H)-one in phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux for 3 hours.
-
After the reaction is complete, remove the excess POCl₃ under reduced pressure.
-
Cool the residue to room temperature and carefully add it to ice water.
-
Collect the precipitated solid by filtration and dry it to obtain 2,6-dichloroquinoline.[7]
Buchwald-Hartwig Amination for the Synthesis of this compound
This is a generalized protocol based on established principles of Buchwald-Hartwig amination. Optimization of specific conditions may be required.
Materials:
-
2,6-Dichloroquinoline or 6-Bromo-2-chloroquinoline
-
Ammonia source (e.g., benzophenone imine, lithium bis(trimethylsilyl)amide, or ammonia gas)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst complex.
-
Add the di-halogenated quinoline, the base, and the ammonia source to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Effect of Ligand on the Yield of Buchwald-Hartwig Amination
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate-High |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | Moderate |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | Moderate |
Note: Yields are qualitative and will vary depending on the specific reaction conditions and substrates.
Table 2: Effect of Base on the Yield of Buchwald-Hartwig Amination
| Base | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ | XPhos | Toluene | 100 | High |
| K₃PO₄ | Pd₂(dba)₃ | XPhos | Toluene | 100 | Moderate |
| Cs₂CO₃ | Pd(OAc)₂ | BINAP | Dioxane | 110 | Moderate |
| DBU | Pd₂(dba)₃ | XPhos | Toluene | 100 | Low |
Note: Yields are qualitative and will vary depending on the specific reaction conditions and substrates.[6]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-DICHLOROQUINOLINE CAS#: 1810-72-6 [amp.chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to troubleshooting the synthesis of substituted quinolines. This guide provides in-depth answers to common challenges encountered during key synthetic procedures, offering detailed experimental protocols, quantitative data on side reactions, and visual workflows to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may face during the synthesis of substituted quinolines, categorized by the synthetic method.
Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. However, side reactions can impact yield and purity.
Q1: My Friedländer synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: Regioselectivity is a common challenge when using unsymmetrical ketones. The issue arises from the two possible sites for the initial condensation reaction. To control regioselectivity, consider the following approaches:
-
Steric Hindrance: Bulky substituents on the ketone or the 2-aminoaryl carbonyl compound can favor the formation of one regioisomer over the other.
-
Catalyst Selection: The choice of an appropriate catalyst can significantly influence the reaction's regioselectivity. Amine catalysts have been shown to be effective in directing the reaction towards a specific isomer.[1]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[1]
-
Ionic Liquids: The use of ionic liquids as solvents or catalysts can also enhance regioselectivity.[2]
Q2: I am observing significant amounts of aldol condensation byproducts in my base-catalyzed Friedländer reaction. What can I do to minimize them?
A2: Aldol condensation of the ketone starting material is a frequent side reaction under basic conditions, leading to lower yields of the desired quinoline.[1] To mitigate this:
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, use its corresponding imine derivative. This modification can prevent the self-condensation of the ketone.[1]
-
Catalyst Choice: Switching to an acid catalyst such as p-toluenesulfonic acid or iodine can be effective.[1] Gold catalysts have also been reported to promote the reaction under milder conditions, which can help reduce side reactions.[1]
-
Reaction Conditions: Performing the reaction under solvent-free conditions has been shown to be successful and can minimize side reactions.[1]
Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone to form a substituted quinoline. Regioselectivity is a primary concern in this synthesis.
Q1: How do substituents on the aniline and β-diketone affect the regioselectivity of my Combes synthesis?
A1: The electronic and steric properties of the substituents on both the aniline and the β-diketone play a crucial role in determining the final product's regiochemistry.
-
Aniline Substituents: Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can lead to the preferential formation of the other.
-
β-Diketone Substituents: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to the less sterically hindered position.
A study on the synthesis of trifluoromethyl-substituted quinolines using a modified Combes reaction highlighted these effects. For instance, using methoxy-substituted anilines resulted in the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines yielded the 4-CF₃ regioisomer as the major product.
Conrad-Limpach-Knorr Synthesis
This synthesis produces 4-hydroxyquinolines (from β-ketoesters and anilines at lower temperatures) or 2-hydroxyquinolines (from β-ketoanilides at higher temperatures). The temperature is a critical parameter controlling the product outcome.
Q1: I am getting a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline in my synthesis. How can I selectively synthesize one over the other?
A1: The formation of 2-hydroxyquinoline versus 4-hydroxyquinoline is temperature-dependent.
-
For 4-Hydroxyquinolines (Conrad-Limpach product): The initial condensation of the aniline with the β-ketoester should be carried out at a lower temperature (e.g., room temperature). This kinetically controlled reaction favors the formation of the β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline upon heating.
-
For 2-Hydroxyquinolines (Knorr product): The reaction should be performed at a higher temperature (around 140°C). Under these thermodynamically controlled conditions, the aniline reacts with the ester group of the β-ketoester to form a β-ketoanilide intermediate, which subsequently cyclizes to the 2-hydroxyquinoline.[3]
Quantitative Data on Conrad-Limpach-Knorr Synthesis
| Reaction Temperature | Predominant Product |
| Room Temperature | 4-Hydroxyquinoline (Kinetic Product) |
| ~140°C | 2-Hydroxyquinoline (Thermodynamic Product) |
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent. It is notoriously exothermic and can lead to the formation of tar.
Q1: My Skraup reaction is extremely vigorous and producing a lot of tar, resulting in a low yield. How can I control the reaction and improve the outcome?
A1: The violent nature of the Skraup synthesis is a well-known issue. To moderate the reaction and minimize tar formation, you can implement the following:
-
Addition of Ferrous Sulfate: Adding ferrous sulfate (FeSO₄) helps to control the exothermic reaction, making it less violent and more manageable.[4]
-
Gradual Heating: Gentle and controlled heating is crucial. The reaction is often initiated by gentle heating and then the heat is removed as the exothermic reaction begins. Once the initial vigorous reaction subsides, heating can be resumed.
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid can lead to a less violent reaction.[4] However, due to the toxicity of arsenic compounds, this should be handled with extreme caution.
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. A common side reaction is the polymerization of the unsaturated carbonyl compound, leading to low yields.
Q1: I am experiencing low yields in my Doebner-von Miller synthesis, likely due to polymerization of the α,β-unsaturated carbonyl starting material. How can I prevent this?
A1: Polymerization of the α,β-unsaturated aldehyde or ketone is a significant side reaction, especially under strongly acidic conditions. To improve the yield of the desired quinoline, consider these strategies:
-
In situ Generation: Instead of adding the α,β-unsaturated carbonyl compound directly, it can be generated in situ from an aldol condensation of two carbonyl compounds. This is known as the Beyer method.[5]
-
Catalyst Choice: While strong Brønsted acids are common, Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate can also catalyze the reaction and may help to minimize polymerization under optimized conditions.[5]
-
Reaction Conditions: Careful control of the reaction temperature and slow addition of reagents can help to minimize side reactions.
Experimental Protocols
Detailed methodologies for key quinoline synthesis reactions are provided below.
Detailed Experimental Protocol for the Skraup Synthesis of Quinoline
This protocol includes the use of ferrous sulfate to moderate the reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide solution
-
Steam distillation apparatus
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Slowly and carefully add nitrobenzene.
-
Heat the mixture gently. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.
-
Once the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours.
-
After cooling, dilute the reaction mixture with water and neutralize it with a sodium hydroxide solution.
-
Subject the mixture to steam distillation. The quinoline will distill over with the steam.
-
Collect the distillate and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the crude quinoline by vacuum distillation.
General Protocol for the Friedländer Synthesis
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., p-toluenesulfonic acid, KOH)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the main reactions and side reactions, as well as logical troubleshooting workflows.
Friedländer Synthesis: Main Reaction vs. Aldol Condensation Side Reaction
Caption: Friedländer synthesis pathway versus the competing aldol condensation side reaction.
Troubleshooting Low Yield in Quinoline Synthesis
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Pathways
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Optimization of Buchwald-Hartwig amination conditions
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your Buchwald-Hartwig amination experiments.
Issue 1: Low or No Product Yield
A common challenge in Buchwald-Hartwig amination is a lower-than-expected or complete lack of product formation. This can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]
-
Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)2 as they form the active LPd(0) catalyst more cleanly and efficiently.[3][4] If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can facilitate reduction to Pd(0).[1] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[5]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[6] The choice of ligand is highly dependent on the amine nucleophile.[2]
-
Solution: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[1] For challenging couplings, such as with heteroaryl amines or amides, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[1][7] Consulting a ligand selection guide based on your specific substrates is recommended.
-
-
Incorrect Base Selection: The base is critical for deprotonating the amine, but an incompatible base can hinder the reaction or decompose starting materials.[2]
-
Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[2][8] However, for base-sensitive functional groups, weaker bases such as Cs2CO3 or K3PO4 may be required, potentially at higher temperatures.[1][2] The physical properties of the base (e.g., particle size) can also impact the reaction; grinding the base or adding Celite can prevent clumping.[2]
-
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[3][8] Sterically hindered substrates can also pose a challenge.
-
Solvent Issues: The solvent can affect the solubility of reagents and the stability of catalytic intermediates.[9][10]
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.
Possible Causes and Solutions:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Homocoupling: Dimerization of the aryl halide or the amine.
-
Cause: This can be promoted by certain reaction conditions and catalyst systems.
-
Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.
-
-
Reaction with Other Functional Groups: If the substrates contain multiple nucleophilic sites (e.g., a phenol and an amine), side reactions can occur.[3]
-
Solution: Protect competing functional groups before the coupling reaction. For example, a phenol can be protected as a silyl ether.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for my reaction?
A1: While traditional sources like Pd(OAc)2 and Pd2(dba)3 can be effective, modern palladium precatalysts (e.g., Buchwald G3 and G4 palladacycles) are often more reliable and provide more consistent results.[4] These precatalysts are air-stable and efficiently generate the active LPd(0) species in solution.[12]
Q2: How do I choose the right ligand for my substrates?
A2: The optimal ligand depends primarily on the nature of the amine coupling partner.[2] A general guideline is:
-
Primary Amines: BrettPhos[1]
-
Secondary Amines: RuPhos[1]
-
Amides: tBuBrettPhos[1]
-
NH-Heterocycles: DavePhos or XantPhos[1][15] For a new system, it is often best to screen a small number of ligands to find the optimal one.
Q3: What is the role of the base, and which one should I use?
A3: The base deprotonates the amine in the catalytic cycle.[8] Strong bases like NaOtBu are common, but if your substrate has base-sensitive functional groups (like esters or nitro groups), weaker bases like K2CO3 or K3PO4 are a better choice, though they may require higher reaction temperatures.[1][2]
Q4: My reaction is not going to completion. What should I try?
A4: If your reaction stalls, consider the following:
-
Increase Temperature: Many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[2]
-
Increase Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst loading can sometimes drive the reaction to completion.[1]
-
Screen Different Solvents: Solubility issues can prevent the reaction from proceeding.[2] Ensure all components are soluble at the reaction temperature.
-
Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure you are using high-purity, anhydrous, and degassed reagents and solvents.[12]
Q5: Can I run the reaction open to the air?
A5: While some modern precatalysts are air-stable solids, the active catalytic species is sensitive to oxygen.[12] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[1][12]
Data and Protocols
Ligand and Base Selection Guide
The following table summarizes common ligand and base combinations for different classes of amine nucleophiles.
| Amine Nucleophile | Recommended Ligand(s) | Recommended Base(s) | Notes |
| Primary Aliphatic Amines | BrettPhos, XPhos | NaOtBu, LHMDS | BrettPhos can show good selectivity for primary over secondary amines.[1] |
| Secondary Aliphatic Amines | RuPhos, SPhos | NaOtBu, K3PO4 | RuPhos is specifically designed for secondary amines.[1] |
| Aryl Amines | XPhos, XantPhos | Cs2CO3, K3PO4 | Generally robust coupling partners.[2] |
| Amides & Lactams | tBuBrettPhos | K2CO3, K3PO4 | Amides are less nucleophilic and require more reactive ligands.[1] |
| NH-Heterocycles (e.g., Indoles) | DavePhos, XantPhos | K3PO4, Cs2CO3 | Often require careful optimization.[1] |
Solvent and Temperature Considerations
| Solvent | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Toluene | 80 - 110 | Good for a wide range of substrates; preferred for aryl iodides.[1][11] | High boiling point may not be ideal for sensitive substrates. |
| 1,4-Dioxane | 80 - 100 | Good solvating power for many reagents. | Can be difficult to remove; considered a high-impact solvent.[10][16] |
| Tetrahydrofuran (THF) | 40 - 66 | Lower boiling point, useful for reactions at milder temperatures.[2] | May not be suitable for high-temperature reactions. |
| tert-Butanol | 80 - 83 | Can be used as a solvent or co-solvent. | Can participate in side reactions under certain conditions. |
General Experimental Protocol
This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add the aryl halide, palladium precatalyst, and base under an inert atmosphere (in a glovebox if possible).
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
General Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. catsci.com [catsci.com]
- 6. youtube.com [youtube.com]
- 7. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoline derivatives in a question-and-answer format.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
-
Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is a good alternative to silica gel. You can use neutral or basic alumina depending on the properties of your compound.[1]
-
Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[1][2]
-
-
Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.
-
Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]
-
Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.
-
Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
-
Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]
-
Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.
-
Add a Polar Solvent: Sometimes, adding a small amount of a more polar solvent like methanol or isopropanol to the eluent can help to improve the elution profile.
-
Check for Insolubility: Your compound may be sparingly soluble in the chosen eluent, causing it to streak. Ensure your compound is fully dissolved in the mobile phase.
-
Consider Salt Formation: The issue could be due to partial salt formation. Adding a small amount of an acid or base to the eluent, depending on your compound's nature, can sometimes lead to sharper peaks.
-
Issue 3: I am struggling to find a suitable solvent for recrystallization.
-
Question: My crude quinoline derivative is an oil or an impure solid, and I can't find a good solvent system for recrystallization. What is a systematic way to approach this?
-
Answer: Finding the right recrystallization solvent is key to obtaining a pure crystalline product. Quinoline derivatives can have varied solubility profiles.[1][3]
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Good single solvents for recrystallization will dissolve the compound when hot but not when cold.[4] Common solvents to screen include:
-
Non-polar: Hexanes, Toluene
-
Moderately Polar: Diethyl ether, Ethyl acetate, Dichloromethane
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF)[5]
-
-
Mixed Solvent Systems: If no single solvent is ideal, use a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[4]
-
Consider pH Adjustment: For acidic or basic quinoline derivatives, the solubility is highly pH-dependent.[3][6] You may be able to induce crystallization by dissolving the compound in an acidic or basic solution and then neutralizing it.
-
Salt Formation for Purification: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride, phosphate, or picrate).[7] These salts often have different solubility profiles and may crystallize more readily. The pure salt can then be neutralized to regenerate the pure quinoline derivative.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude quinoline derivative?
A1: The impurities will largely depend on the synthetic route used.[8][9][10]
-
Skraup or Doebner-von Miller Synthesis: These reactions are known for producing tarry by-products and often result in a mixture of isomers if the starting aniline is substituted.[11][12][13] Unreacted starting materials like aniline or nitrobenzene may also be present.
-
Starting Material Impurities: Impurities present in the starting materials can carry through to the final product.
-
Isomeric Impurities: Depending on the reaction, you may have regioisomers that are difficult to separate. For example, in the synthesis of 8-hydroxyquinoline, 5-hydroxyquinoline can be a significant impurity.[14]
-
Residual Solvents: Solvents used in the reaction or workup can be present in the crude product.
Q2: My purified quinoline derivative is a yellow or brown color. Is this normal?
A2: While pure quinoline is a colorless liquid, it and many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[15] This color change is often due to the formation of trace oxidized impurities and does not necessarily indicate a significant level of impurity. However, if a high degree of purity is required, further purification or storage under an inert atmosphere in the dark may be necessary.
Q3: Can I use distillation to purify my quinoline derivative?
A3: Yes, if your quinoline derivative is a liquid and is thermally stable, vacuum distillation can be a very effective purification method, especially for removing non-volatile impurities.[7] It is often used for the purification of quinoline itself.[7]
Q4: Are there any advanced chromatographic techniques for purifying complex mixtures of quinoline derivatives?
A4: Yes, for challenging separations, you can consider more advanced techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC can offer excellent resolution for complex mixtures.[16][17]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating the problem of irreversible adsorption and decomposition. It has been successfully used for the separation of quinoline yellow components.[18]
Data Presentation
Table 1: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative by Heating and Stirring
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylimidazole (DMI) | 88.37 | >93 |
Data summarized from a patent describing the purification of a specific quinoline derivative, indicating that several polar aprotic solvents are effective for increasing purity.[5]
Table 2: Purification Yield of 8-Hydroxyquinoline
| Purification Method | Yield (%) | Final Purity (%) |
| Recrystallization from Chloroparaffin | 95-98 | 99.00-99.90 |
Data from a patent on the purification of crude 8-hydroxyquinoline.[14]
Experimental Protocols
Protocol 1: Purification of Quinoline via Picrate Salt Formation
This protocol is useful for removing impurities that do not form picrate salts.[7]
-
Salt Formation:
-
Dissolve the crude quinoline in a minimal amount of 95% ethanol.
-
In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.
-
Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with cold ethanol.
-
-
Recrystallization of the Picrate Salt:
-
Recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile, to further enhance purity.
-
-
Regeneration of Pure Quinoline:
-
Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).
-
Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.
-
Extract the free base (quinoline) from the effluent with a non-polar solvent like n-pentane.
-
Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
-
For the highest purity, the resulting quinoline can be distilled under vacuum.[7]
-
Protocol 2: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize the decomposition of sensitive quinoline derivatives.[1]
-
Preparation of the Eluent:
-
Choose an appropriate solvent system based on TLC analysis.
-
Add 1% triethylamine (NEt₃) to the chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 20% ethyl acetate and 1% triethylamine in hexanes.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the triethylamine-containing eluent.
-
Pack the column with the slurry.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the triethylamine-containing eluent.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
-
Mandatory Visualization
Caption: Troubleshooting workflow for purifying quinoline derivatives.
Caption: Experimental workflow for purification via picrate salt formation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. scispace.com [scispace.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 15. Quinoline - Wikipedia [en.wikipedia.org]
- 16. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 17. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Overcoming poor solubility of 6-Chloroquinolin-2-amine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 6-Chloroquinolin-2-amine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like."[1] this compound possesses both polar (amino group, quinoline nitrogen) and non-polar (chlorinated aromatic ring) features. This dual nature can lead to poor solubility in solvents that are either strictly polar or non-polar, as the solvent may not effectively solvate both parts of the molecule. Its crystalline structure can also contribute to low solubility.
Q2: What general strategies can be employed to improve the solubility of this compound in a reaction mixture?
A2: Several techniques can be used to enhance the solubility of poorly soluble organic compounds:
-
Solvent Selection/Co-solvents: Using a mixture of solvents can modulate the polarity of the reaction medium to better dissolve the reactant.[2][3][4]
-
Temperature Adjustment: Increasing the reaction temperature often increases the solubility of a solid in a liquid. Many procedures involving quinoline derivatives utilize elevated temperatures.[5]
-
pH Modification: The basic amino group on this compound can be protonated in acidic conditions, forming a more soluble salt.[6] This is particularly useful in aqueous media but may not be compatible with all reaction types.
-
Use of Additives: Surfactants or solubilizing agents can be added to the reaction mixture to help disperse the solid reactant.[1][7]
Q3: Are there any specific solvents that are recommended for reactions involving this compound?
A3: While specific quantitative data is limited, based on the structure and published reactions of similar compounds, polar aprotic solvents are often a good starting point. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and xylenes have been used in reactions with related quinoline structures, often at elevated temperatures.[5][8] Ethanol has also been used as a solvent in reactions of substituted quinolines, typically at reflux.[5]
Q4: Can I use a co-solvent system? If so, what are some examples?
A4: Yes, a co-solvent system is a highly effective strategy.[3] For instance, if your primary reaction solvent is less polar (e.g., toluene or xylene), adding a small amount of a more polar, miscible solvent like DMF or N-methyl-2-pyrrolidone (NMP) can significantly improve the solubility of this compound. A common example for poorly soluble compounds is a mixture of a primary solvent with 5-10% of a high-boiling point polar aprotic co-solvent.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen reaction solvent.
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your reaction setup.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Solubility Overview in Common Solvents
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Moderate to Good | Good balance of polarity to solvate the amine and quinoline nitrogen, as well as the aromatic system. Often requires heating. |
| Polar Protic | Ethanol, Methanol, Water | Poor to Moderate | Can hydrogen bond with the amino group, but may be less effective at solvating the chloroquinoline core. Solubility in water is expected to be very low. |
| Non-Polar Aromatic | Toluene, Xylene | Poor to Moderate | Can interact with the aromatic system via pi-stacking, but are poor solvents for the polar amino group. Often used at high temperatures.[5] |
| Ethers | THF, Dioxane | Poor | Moderate polarity may not be sufficient to effectively dissolve the compound. |
| Halogenated | Dichloromethane, Chloroform | Poor | Generally not polar enough to overcome the crystalline lattice energy. |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent
This protocol describes the use of a co-solvent to enhance the solubility of this compound in a less polar primary solvent like toluene.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., DMF or NMP)
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
To the reaction vessel, add the this compound and the other solid reagents.
-
Add the primary solvent (e.g., Toluene) to the vessel.
-
Begin stirring the mixture at room temperature. Observe for initial dissolution.
-
If the solid does not dissolve, add the co-solvent (e.g., DMF) dropwise, starting with approximately 5% of the total solvent volume.
-
Continue stirring and gently heat the mixture if necessary.
-
Monitor the mixture for the dissolution of the this compound before proceeding with the addition of other reagents or increasing the temperature to the target reaction temperature.
Protocol 2: High-Temperature Dissolution in a Polar Aprotic Solvent
This protocol is suitable for reactions that are conducted at elevated temperatures, such as certain cross-coupling or condensation reactions.
Materials:
-
This compound
-
High-boiling point polar aprotic solvent (e.g., Xylene or DMSO)
-
Reaction vessel equipped with a thermometer, magnetic stirrer, and reflux condenser
Procedure:
-
Combine this compound and the chosen solvent (e.g., Xylene) in the reaction vessel.
-
Begin stirring and gradually heat the mixture towards the target reaction temperature (e.g., 130°C).[5]
-
Observe the dissolution of the solid as the temperature increases. Full dissolution may only occur near the reflux temperature of the solvent.
-
Once the this compound is fully dissolved, proceed with the addition of any other liquid reagents.
Reaction Pathway Example: Buchwald-Hartwig Amination
The following diagram illustrates a generic Buchwald-Hartwig amination reaction where the solubility of this compound is crucial for the reaction to proceed efficiently.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. brieflands.com [brieflands.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: N-Alkylation of 6-Chloroquinolin-2-amine
This technical support center provides troubleshooting guidance for the N-alkylation of 6-chloroquinolin-2-amine, a common reaction in medicinal chemistry and drug development. The following sections address frequent experimental challenges and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound failing to produce any product?
A1: Several factors could lead to a complete lack of product formation:
-
Insufficiently Strong Base: The basicity of the chosen base may be inadequate to deprotonate the 2-amino group of the quinoline, which is a relatively weak nucleophile. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide.
-
Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded. Verify the purity and reactivity of your alkylating agent.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. While starting at a lower temperature is often recommended to control exotherms, a gradual increase in temperature may be necessary.
-
Inappropriate Solvent: The chosen solvent might not be suitable for the reaction. Aprotic polar solvents like DMF or DMSO are generally effective for this type of reaction as they can dissolve the reactants and stabilize charged intermediates.
Q2: I'm observing a very low yield. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue and can often be attributed to:
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting this compound, leading to the formation of di-alkylated products and even quaternary ammonium salts.[1][2] This is a common problem in amine alkylations.[3][4] To mitigate this, you can try using a large excess of the amine starting material relative to the alkylating agent.
-
Competing Reactions: Alkylation might occur at the quinoline ring nitrogen (N1) in addition to the desired exocyclic amino group (N2). The regioselectivity of N-alkylation in similar heterocyclic systems can be complex and lead to mixtures of isomers.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield. Systematic optimization of these parameters is often necessary.[3]
Q3: My TLC/LC-MS analysis shows multiple products. What are they likely to be?
A3: The presence of multiple spots or peaks likely indicates a mixture of products arising from:
-
Over-alkylation: As mentioned, di-alkylation is a common side reaction, leading to a more complex product mixture.[1][2]
-
Isomeric Products: Alkylation at different nitrogen atoms (the exocyclic amine vs. the quinoline ring nitrogen) will result in different isomers.[5]
-
Side Reactions with the Solvent: Some solvents, like DMF, can participate in side reactions under certain conditions, leading to formylation or other byproducts.
-
Degradation: The starting material or product might be unstable under the reaction conditions, leading to degradation products.
Q4: Are there alternative methods to direct N-alkylation for synthesizing these compounds?
A4: Yes, if direct alkylation proves problematic, several alternative strategies can be employed:
-
Reductive Amination: This is a powerful method for forming secondary amines. It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method avoids the issue of over-alkylation.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds and may offer better control and yields for certain substrates.[6]
-
Borrowing Hydrogen Catalysis: This method uses alcohols as alkylating agents, catalyzed by transition metals like Ruthenium or Iridium. It is considered a green chemistry approach as the only byproduct is water.[7][8]
-
Using Protecting Groups: To avoid over-alkylation, one can protect the primary amine, perform a single alkylation, and then deprotect to yield the desired mono-alkylated product.[3]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction (Only starting material is present) | 1. Base is not strong enough.2. Alkylating agent is inactive.3. Reaction temperature is too low.4. Improper solvent selection. | 1. Switch to a stronger base (e.g., NaH, KHMDS).2. Use a fresh or purified alkylating agent.3. Gradually increase the reaction temperature (e.g., from room temp to 50-80 °C).4. Use a polar aprotic solvent like DMF, DMSO, or NMP. |
| Low Yield of Desired Product | 1. Over-alkylation is consuming the product.[1][3]2. Competing reaction at the ring nitrogen.[5]3. Reversible reaction or unfavorable equilibrium. | 1. Use a large excess of this compound (≥3 equivalents).2. Optimize reaction conditions (lower temperature, different base/solvent) to favor the desired isomer.3. Remove byproducts if possible to shift the equilibrium. |
| Complex Mixture of Products | 1. Significant over-alkylation.[2]2. Lack of regioselectivity (alkylation at multiple sites).3. Degradation of starting material or product. | 1. Use alternative methods like reductive amination or a protecting group strategy.[1][3]2. Carefully screen different reaction conditions to improve selectivity. Consider a multi-step synthesis that builds the desired substitution pattern unambiguously.3. Run the reaction at a lower temperature and monitor for decomposition. |
| Product is Insoluble / Precipitates | 1. The product salt has low solubility in the reaction solvent.2. The product itself is poorly soluble. | 1. Choose a solvent that can better solubilize the expected product.2. If a salt precipitates, this can sometimes drive the reaction to completion. Ensure proper workup to isolate the free base. |
Comparative Reaction Conditions for N-Alkylation of Heterocyclic Amines
The following data is compiled from literature on analogous heterocyclic systems and should be used as a starting point for optimization.
| Substrate Type | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,7-dichloroquinoline | 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane | None (Neat) | None | 170 | 24 | - | [9] |
| 2-chloro-8-phenylpurine | Benzyl bromide | K₂CO₃ | DMF | RT | - | - | [5] |
| 4-amino-7-chloroquinoline | Iodomethane | NaH | DMF | 22 | 16 | - | [9] |
| N-aryl-N-aminopyridinium | Hexyl iodide | Cs₂CO₃ | CH₃CN | 70 | 16 | 98 | [10] |
| Aromatic amines | Various alcohols | K-tert-butoxide | Toluene | 25-70 | 24 | 70-90 | [7] |
Experimental Protocols
General Protocol for Direct N-Alkylation with Alkyl Halide
This protocol is a generalized procedure based on common practices for N-alkylation of heterocyclic amines.[5][9]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the amine.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N-alkylated product.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for N-alkylation of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting failed N-alkylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stabilizing 6-Chloroquinolin-2-amine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 6-chloroquinolin-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your valuable compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid compound. | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial. Minimize exposure to light during handling. Consider adding an antioxidant such as BHT or BHA at a low concentration (e.g., 0.01-0.1%). |
| Changes in physical appearance (e.g., clumping, deliquescence). | Moisture absorption (hygroscopicity). | Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). Ensure the container is hermetically sealed. Package under dry, inert conditions. |
| Inconsistent analytical results (e.g., new peaks in HPLC, changes in NMR). | Chemical degradation. | Review storage conditions. Perform a stability study to identify the degradation products and pathway. Use the analytical protocols provided below to monitor purity. |
| Poor solubility after storage. | Formation of insoluble degradation products or polymers. | Attempt to dissolve a small sample in a range of solvents. If solubility issues persist, the compound may be significantly degraded and should be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated environment.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the general reactivity of aminoquinolines, the primary degradation pathways are expected to be oxidation and photodegradation . Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The quinoline ring system can also be susceptible to photodegradation upon exposure to UV or visible light.
Q3: How can I prevent the degradation of this compound?
A3: To minimize degradation, follow these preventative measures:
-
Light Protection: Always store and handle the compound in amber vials or under low-light conditions.
-
Inert Atmosphere: Purge the storage container with an inert gas like nitrogen or argon before sealing to displace oxygen.[1][2][3][4]
-
Moisture Control: Use a desiccator for storage and handle the compound in a dry environment.
-
Temperature Control: Maintain storage at the recommended 2-8°C.
-
Antioxidants: For solutions or long-term storage of the solid, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[5][6][7][8][9]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: The following methods are recommended for monitoring the purity and degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the parent compound and detecting the formation of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to help identify degradation products.
Experimental Protocols
Accelerated Stability Study Protocol
This protocol is designed to rapidly assess the stability of this compound under stressed conditions.
Objective: To evaluate the stability of this compound under elevated temperature and humidity.
Materials:
-
This compound
-
Stability chambers
-
Amber glass vials with screw caps
-
HPLC-UV system
-
Desiccator
Procedure:
-
Place accurately weighed samples of this compound into amber glass vials.
-
Expose the samples to the following conditions in calibrated stability chambers:
-
40°C / 75% Relative Humidity (RH)
-
50°C / ambient RH
-
Control: 2-8°C in a desiccator
-
-
Withdraw samples at initial (T=0), 1, 2, 4, and 8-week time points.
-
Analyze each sample in triplicate using the HPLC-UV method described below.
-
Record any changes in physical appearance (color, texture).
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Data Presentation:
| Condition | Time (weeks) | Appearance | Purity by HPLC (%) |
| 40°C / 75% RH | 0 | White powder | 99.8 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 50°C / ambient RH | 0 | White powder | 99.8 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 2-8°C (Control) | 0 | White powder | 99.8 |
| 8 |
Analytical Methodologies
1. HPLC-UV Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
2. GC-MS Method for Degradation Product Identification
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or perform a derivatization if necessary to increase volatility.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for ensuring the stability of this compound.
References
- 1. airproducts.co.uk [airproducts.co.uk]
- 2. How Does a Nitrogen Purge System Work With Packaging Equipment? [liquidpackagingsolution.com]
- 3. What is Nitrogen Purging & How Does it Work? [nigen.com]
- 4. oxygenservicecompany.com [oxygenservicecompany.com]
- 5. Chemistry of BHA and BHT Food Preservatives [thoughtco.com]
- 6. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 7. safecosmetics.org [safecosmetics.org]
- 8. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 9. US7785647B2 - Methods of providing antioxidants to a drug containing product - Google Patents [patents.google.com]
Preventing degradation of 6-Chloroquinolin-2-amine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Chloroquinolin-2-amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during reactions?
A1: The primary degradation pathways for this compound are hydrodehalogenation and undesired side reactions of the amino group.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-aminoquinoline. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2]
-
Amino Group Reactivity: The 2-amino group is nucleophilic and can undergo various undesired reactions, such as alkylation, acylation, or oxidation, depending on the reaction conditions and reagents used.[3] It can also act as a ligand for palladium catalysts, potentially leading to catalyst deactivation.[4]
Q2: How can I prevent hydrodehalogenation of this compound in palladium-catalyzed cross-coupling reactions?
A2: Preventing hydrodehalogenation involves careful optimization of reaction conditions:
-
Catalyst and Ligand Selection: Use a well-defined palladium precatalyst and a suitable phosphine ligand. Bulky, electron-rich ligands can promote the desired cross-coupling over hydrodehalogenation.[5] For aryl chlorides, which can be challenging substrates, specific ligands may be required.[6]
-
Base Selection: The choice of base is crucial. Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) are often preferred over strong bases like alkoxides (e.g., NaOtBu) when hydrodehalogenation is a concern.[7]
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome. Less polar solvents like toluene may be preferable to prevent the inhibition of the reaction by salt byproducts.[4]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q3: Should I protect the amino group of this compound? If so, what protecting groups are recommended?
A3: Yes, protecting the 2-amino group is highly recommended to prevent undesired side reactions and improve the efficiency of subsequent transformations. The amino group's nucleophilicity can interfere with many reactions.[3][8][9]
-
Recommended Protecting Groups: Carbamates are a common choice for protecting amino groups.
-
Boc (tert-butoxycarbonyl): This group is stable under many reaction conditions and can be removed with acid (e.g., TFA).[9]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions and is removed with a mild base (e.g., piperidine).[9] The choice between Boc and Fmoc often depends on the overall synthetic strategy and the stability of other functional groups in the molecule. This is known as an orthogonal protecting group strategy.[9]
-
Q4: What are the signs of degradation in my reaction mixture?
A4: Degradation can be identified by:
-
TLC Analysis: The appearance of new, unexpected spots. For example, a lower Rf spot might indicate the formation of the more polar 2-aminoquinoline (from hydrodehalogenation).
-
LC-MS Analysis: The presence of masses corresponding to potential degradation products, such as the mass of 2-aminoquinoline.
-
NMR Spectroscopy: The appearance of new signals in the aromatic region or changes in the integration of existing signals.
-
Low Yield: A significantly lower than expected yield of the desired product is a strong indicator of degradation or side reactions.
Troubleshooting Guides
Issue 1: Low yield in a Suzuki-Miyaura cross-coupling reaction with significant formation of 2-aminoquinoline.
This issue points towards hydrodehalogenation as the primary degradation pathway.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Base | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. | Strong bases can promote the hydrodehalogenation side reaction.[1][10] |
| Suboptimal Catalyst/Ligand | Screen different palladium catalysts and phosphine ligands. Consider using a palladium precatalyst for more reliable generation of the active catalytic species.[4][11] | Aryl chlorides often require more electron-rich and bulky ligands for efficient oxidative addition.[1] |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Higher temperatures can increase the rate of side reactions, including hydrodehalogenation. |
| Solvent Effects | Try a different solvent, such as dioxane or THF, and ensure it is anhydrous and degassed. | The solvent can influence the stability and activity of the catalyst.[6] |
Issue 2: Formation of multiple unidentified byproducts in a reaction involving an electrophile.
This suggests that the unprotected 2-amino group is reacting.
| Potential Cause | Troubleshooting Step | Rationale |
| Unprotected Amino Group | Protect the 2-amino group as a Boc- or Fmoc-carbamate before proceeding with the reaction.[8][9] | Protecting the amino group prevents it from acting as a nucleophile and reacting with electrophiles.[3][9] |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is accurate. An excess of the electrophile can drive side reactions with the amino group. | Careful control of reagent amounts minimizes unwanted reactions. |
| Reaction Conditions Too Harsh | If protection is not feasible, consider milder reaction conditions (lower temperature, shorter reaction time). | Milder conditions may allow for selective reaction at the desired site. |
Experimental Protocols
Protocol 1: Protection of this compound with a Boc Group
This protocol describes a general procedure for the protection of the 2-amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected this compound.
Visualizations
Caption: A typical experimental workflow involving amine protection followed by a cross-coupling reaction.
Caption: Primary degradation pathways for this compound during reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jocpr.com [jocpr.com]
- 9. media.neliti.com [media.neliti.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Chloroquinolin-2-amine and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 6-Chloroquinolin-2-amine and other key quinoline derivatives, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in navigating the structure-activity relationships within this important class of compounds and to inform future drug discovery and development efforts.
Executive Summary
Quinoline and its derivatives have demonstrated a broad range of pharmacological properties, including antimalarial, anticancer, antibacterial, and antiviral activities. The position and nature of substituents on the quinoline ring play a crucial role in determining the specific biological activity and potency of these compounds. This guide focuses on comparing this compound with other notable quinoline classes, including other chloroquinolines, aminoquinolines, and hydroxyquinolines. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates potential activities based on structurally similar compounds and provides a framework for its evaluation.
Comparative Biological Activity of Quinoline Derivatives
The biological activities of various quinoline derivatives are summarized below, with a focus on anticancer, antibacterial, antimalarial, and antiviral properties.
Anticancer Activity
Quinoline derivatives have been extensively investigated for their potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, cell cycle arrest, and induction of apoptosis.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 6-Aminoquinolines | 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline (racemic) | AA8 (Chinese Hamster Ovary) | 0.24 (as (+)-(S) enantiomer) | [1] |
| 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline (racemic) | AA8 (Chinese Hamster Ovary) | 0.70 (as (-)-(R) enantiomer) | [1] | |
| 8-Hydroxyquinolines | 5,7-dibromo-8-hydroxyquinoline | Various cancer cell lines | 0.69 - 22 | [2] |
| Quinoline-Chalcones | Quinolinyl chalcone derivative 71a | Human prostate cancer cells | - | [3] |
| Other Chloroquinolines | 2-benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1c) | HSC-2 (Oral Squamous Carcinoma) | >76 (Selectivity Index) | [4] |
| 2-benzylidene-6-(4-nitrobenzylidene)cyclohexanone (3c) | HSC-2 (Oral Squamous Carcinoma) | 124 (Selectivity Index) | [4] |
Antibacterial Activity
The quinolone framework is central to a major class of antibiotics. Modifications to the quinoline ring have led to the development of potent antibacterial agents against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative in vitro Antibacterial Activity (MIC in µg/mL)
| Compound Class | Derivative | Bacterium | MIC (µg/mL) | Reference |
| 6-Aminoquinolones | 6-amino-8-methylquinolone derivative 18g | Gram-negative bacteria | 0.45 | [5] |
| 6-amino-8-methylquinolone derivative 38g | Gram-positive bacteria | 0.66-0.76 | [5] | |
| 7-Chloroquinolines | 2,7-dichloroquinoline-3-carboxamide (Compound 6) | E. coli | - (Inhibition zone 11.00 ± 0.04 mm) | [6][7] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (Compound 8) | E. coli | - (Inhibition zone 12.00 ± 0.00 mm) | [6][7] | |
| 2,7-dichloroquinoline-3-carbonitrile (Compound 5) | S. aureus & P. aeruginosa | - (Inhibition zone 11.00 ± 0.03 mm) | [6][7] | |
| 2-Amino Quinoxalines | Compound 5p | S. aureus | 4 | [8] |
| Compound 5p | B. subtilis | 8 | [8] |
Antimalarial Activity
The 4-aminoquinoline scaffold, notably in chloroquine, has been a cornerstone of antimalarial therapy for decades. Research continues to explore novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.
Table 3: Comparative in vitro Antimalarial Activity (IC₅₀ in nM or MIC in µg/mL)
| Compound Class | Derivative | Plasmodium falciparum Strain | IC₅₀ (nM) / MIC (µg/mL) | Reference |
| 2-Chloroquinolines | N-[(2-chloroquinolin-3-yl)methylene]-3,4-dichlorobenzenamine (Compound 9) | NF-54 | 2 µg/mL (MIC) | [9] |
| N-[(2-chloroquinolin-3-yl)methylene]-2-methoxybenzenamine (Compound 2) | NF-54 | 10 µg/mL (MIC) | [9] | |
| 6-Chloroquinolines | 6-chloro-2-arylvinylquinoline derivative | Dd2 (chloroquine-resistant) | - | [10] |
Antiviral Activity
Quinoline derivatives have emerged as promising antiviral agents, with activity reported against a range of viruses, including HIV, and various coronaviruses.
Table 4: Comparative in vitro Antiviral Activity (EC₅₀ in µM)
| Compound Class | Derivative | Virus | EC₅₀ (µM) | Reference |
| 6-Aminoquinolones | WM5 | HIV-1 | - | [11] |
| Chloroquine | Chloroquine | SARS-CoV-2 | - | [12] |
Signaling Pathways and Experimental Workflows
To understand the biological activities of quinoline derivatives, it is essential to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the biological activity of quinoline derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in human red blood cells.
-
Drug Treatment: The parasitized red blood cells are exposed to serial dilutions of the test compounds in a 96-well plate and incubated for 72 hours.
-
Lysis and Staining: The cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve.[3][13]
Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Seeding: A confluent monolayer of host cells is prepared in a multi-well plate.
-
Virus Infection: The cell monolayer is infected with a known amount of virus.
-
Compound Treatment: The infected cells are overlaid with a semi-solid medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC₅₀ Determination: The effective concentration that reduces the number of plaques by 50% (EC₅₀) is determined.[14]
Conclusion
The quinoline scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. While this guide provides a comparative overview of the biological activities of various quinoline derivatives, the lack of specific experimental data for this compound highlights a gap in the current literature. Further investigation into the anticancer, antibacterial, antimalarial, and antiviral properties of this specific compound is warranted to fully understand its therapeutic potential. The detailed protocols and comparative data presented herein offer a valuable resource for researchers embarking on such investigations.
References
- 1. Cytotoxicity and DNA interaction of the enantiomers of 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indo- line (amino-seco-CI-TMI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antiviral-6-amino-quinolones-molecular-basis-for-potency-and-selectivity - Ask this paper | Bohrium [bohrium.com]
- 12. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.malariaworld.org [media.malariaworld.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloroquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals
This guide provides a detailed comparison of 6-chloroquinoline derivatives, focusing on their structure-activity relationships (SAR) as potent antimalarial agents. The data presented is primarily derived from a comprehensive study on 6-chloro-2-arylvinylquinolines, which serve as a key example of this scaffold's potential.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarials like chloroquine. The substitution pattern on the quinoline ring is critical for biological activity. This guide focuses on derivatives featuring a chlorine atom at the C6 position, a modification that has been shown to significantly enhance antiplasmodial potency.[1][2] A detailed SAR study of 6-chloro-2-arylvinylquinolines has led to the discovery of compounds with low nanomolar activity against chloroquine-resistant Plasmodium falciparum strains, highlighting the therapeutic potential of this class of molecules.[1][3][4]
Data Presentation: SAR of 6-Chloro-2-Arylvinylquinolines
The following tables summarize the quantitative data from SAR studies, focusing on the antiplasmodial activity against the Dd2 strain of P. falciparum (a chloroquine-resistant strain) and cytotoxicity against HepG2 cells.
Table 1: Effect of Substituents at C6 of the Quinoline Ring and the Vinyl-Aryl Moiety
| Compound | Quinoline R¹ (C6) | Benzene R² | EC₅₀ Dd2 (nM) |
| 39 | MeO | 4-Pyridyl | 88.7 ± 2.3 |
| 44 | F | 4-Pyridyl | 82.6 ± 9.4 |
| 47 | Cl | 4-Pyridyl | 37.0 ± 4.3 |
| 24 | Cl | 4-Cl | 10.9 ± 1.9 |
| 29 | Cl | 4-F | 4.8 ± 2.0 |
| 30 | Cl | 2-F | 26.0 ± 0.9 |
| 31 | Cl | 4-CF₃ | 5.9 ± 1.4 |
Data sourced from Gessner et al., 2020.[1][5]
Key Findings from Table 1:
-
A chlorine atom at the C6 position of the quinoline ring is superior for antiplasmodial potency compared to methoxy (MeO) or fluorine (F) groups.[1][5] For instance, compound 47 (R¹=Cl) is more than twice as potent as its methoxy (39 ) and fluoro (44 ) counterparts.[1][5]
-
On the benzene ring of the arylvinyl moiety, electron-withdrawing groups enhance activity.
-
A fluoro or trifluoromethyl group at the para-position (C4) of the benzene ring results in highly potent compounds (29 and 31 ).[1]
-
Compound 29 , with a 4-fluoro substituent, was the most active in this series, with an EC₅₀ value of 4.8 ± 2.0 nM.[1]
-
Positional changes matter; moving the fluorine from the para- to the ortho-position (30 ) led to a fivefold decrease in activity.[1]
Visualization of Key SAR Findings
The following diagram illustrates the core structure and summarizes the key relationships between chemical modifications and antimalarial activity.
Caption: Key SAR insights for 6-chloro-2-arylvinylquinoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, as described in the source literature.
General Synthetic Procedure for 2-Arylvinylquinolines
The synthesis of 6-substituted 2-arylvinylquinolines typically involves the condensation of a corresponding 2-methylquinoline with an appropriate aldehyde.[5]
-
Step 1: A mixture of the substituted 2-methylquinoline (1 equivalent) and a substituted aldehyde (1.2 equivalents) is prepared in a suitable solvent, such as xylene.
-
Step 2: A catalytic amount of p-toluenesulfonic acid monohydrate (p-TsNH₂) is added to the mixture.
-
Step 3: The reaction mixture is heated to 130 °C and refluxed for approximately 12 hours.
-
Step 4: Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography on silica gel to yield the final 2-arylvinylquinoline product.[5]
In Vitro Antimalarial Activity Assay
The antiplasmodial activity of the compounds is evaluated against Plasmodium falciparum strains.
-
Parasite Culture: The chloroquine-resistant Dd2 strain of P. falciparum is maintained in a culture of human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human O+ serum, 25 mM HEPES, and 25 mM NaHCO₃. The culture is kept at 37°C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure: The assay is performed in 96-well plates. Asynchronous parasite cultures with 2% parasitemia and 1% hematocrit are exposed to serial dilutions of the test compounds for 72 hours.
-
Quantification: Parasite growth is quantified using the SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a human cell line to determine their selectivity.
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are used.
-
Assay Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. They are then exposed to various concentrations of the test compounds for 72 hours.
-
Quantification: Cell viability is determined using a standard resazurin-based assay. The fluorescence resulting from the reduction of resazurin to resorufin by viable cells is measured.
-
Data Analysis: The half-maximal cytotoxic concentration (EC₅₀) is calculated from the dose-response curves. The selectivity index (SI) is then determined by dividing the EC₅₀ in HepG2 cells by the antiplasmodial EC₅₀ against the Dd2 strain.
Experimental Workflow Visualization
The overall process from chemical synthesis to biological evaluation is depicted in the workflow diagram below.
Caption: Workflow from synthesis to in vivo evaluation of antimalarial compounds.
Conclusion
The structure-activity relationship studies of 6-chloro-2-arylvinylquinolines reveal critical structural determinants for potent antimalarial activity. Key findings indicate that a chlorine atom at the C6 position is optimal, and specific electron-withdrawing substituents on the C2-arylvinyl moiety, such as 4-fluoro or 4-trifluoromethyl, dramatically enhance efficacy against drug-resistant P. falciparum.[1][5] Furthermore, the addition of an amino side chain at the C4 position has been shown to markedly improve antiplasmodial activity. Several of these optimized derivatives act rapidly against the trophozoite stage of the parasite and demonstrate potential for blocking malaria transmission.[1][4] The most promising compounds have shown excellent in vivo efficacy in murine models without significant toxicity, establishing the 6-chloro-2-arylvinylquinoline scaffold as a highly promising class for the development of next-generation antimalarial drugs.[1][4]
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Aminoquinolines: Classical and Modern Routes
For researchers, scientists, and drug development professionals, the synthesis of 2-aminoquinolines, a privileged scaffold in medicinal chemistry, is a critical process. This guide provides a comparative analysis of various synthetic strategies, from venerable name reactions to contemporary catalytic and one-pot methodologies. Quantitative data is presented for easy comparison, and detailed experimental protocols for key methods are provided.
The 2-aminoquinoline core is a fundamental structural motif found in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimalarial. The efficient construction of this scaffold is therefore a subject of enduring interest in synthetic organic chemistry. This guide explores the classical Friedländer, Combes, and Doebner-von Miller reactions, alongside modern palladium-catalyzed Buchwald-Hartwig amination and innovative one-pot syntheses, offering a comprehensive overview for the discerning researcher.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target 2-aminoquinoline is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes key quantitative data for the discussed methods, providing a basis for comparison.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl compound with α-methylene group | Acid or Base (e.g., KOH, NaOH, p-TsOH) | 70-150°C, 1-24 h | 60-97% | High atom economy, often simple procedures.[1] | Limited availability of substituted 2-aminobenzaldehydes.[2] |
| Combes Synthesis | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | High temperatures, often >100°C | Moderate to Good | Readily available starting materials. | Harsh reaction conditions, potential for side products. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated aldehyde/ketone | Strong acid (e.g., HCl, H₂SO₄), Oxidizing agent | High temperatures, often >100°C | Moderate | One-pot procedure from simple precursors.[3] | Often requires strong acids and oxidants, can produce complex mixtures.[4] |
| Buchwald-Hartwig Amination | 2-Haloquinoline, Amine | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 80-120°C, 12-24 h | 70-95% | Excellent functional group tolerance, broad substrate scope. | Cost of palladium catalyst and ligands, potential for metal contamination. |
| One-Pot Synthesis from o-Aminobenzonitrile | o-Aminobenzonitrile, Ketone | Strong base (e.g., KOtBu) | 100°C, 1 h | Good to Excellent | High efficiency, avoids isolation of intermediates.[5] | May not be suitable for all substrate combinations. |
Experimental Protocols
Detailed methodologies for the synthesis of representative 2-aminoquinoline derivatives via the aforementioned routes are provided below.
Friedländer Synthesis (Catalyst-Free in Water)
This protocol describes the synthesis of 2-methylquinolin-4-amine from 2-aminobenzonitrile and acetone, adapted from a green chemistry approach.[1]
Procedure:
-
In a round-bottom flask, combine 2-aminobenzonitrile (1 mmol, 118 mg) and acetone (2 mmol, 0.15 mL) in water (5 mL).
-
Heat the mixture to 70°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure 2-methylquinolin-4-amine.
Combes Synthesis
This protocol outlines a general procedure for the Combes synthesis of a 2,4-dimethylquinoline derivative.
Procedure:
-
To a stirred solution of aniline (10 mmol) in polyphosphoric acid (20 g), add acetylacetone (12 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 30 minutes.
-
Cool the mixture to approximately 80°C and pour it onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide until it is alkaline to litmus paper.
-
The product will separate as an oil or solid. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-dimethylquinoline.
Doebner-von Miller Reaction
This protocol describes a general method for the Doebner-von Miller synthesis.[3][6]
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid (15 mL) to water (10 mL) with cooling.
-
To this acidic solution, add aniline (10 mmol).
-
Add crotonaldehyde (12 mmol) dropwise to the stirred mixture, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 100°C for 3 hours.
-
Cool the reaction mixture and pour it into a beaker of ice water (200 mL).
-
Make the solution alkaline by the slow addition of concentrated ammonium hydroxide.
-
The product will separate as a dark oil. Extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by vacuum distillation or column chromatography to obtain the 2-methylquinoline.
Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of 2-chloroquinoline with aniline.[7]
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), Xantphos (0.03 mmol, 17.3 mg), and Cs₂CO₃ (1.4 mmol, 456 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add 2-chloroquinoline (1 mmol, 163.6 mg), aniline (1.2 mmol, 0.11 mL), and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110°C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenylquinolin-2-amine.
One-Pot Synthesis from o-Aminobenzonitrile
This protocol describes a transition-metal-free, base-promoted one-pot synthesis of 4-aminoquinolines from ynones and 2-aminobenzonitriles.[5]
Procedure:
-
In an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), 2-aminobenzonitrile (0.6 mmol), and anhydrous KOtBu (1.0 mmol, 112 mg) to anhydrous DMSO (2.0 mL).
-
Stir the resulting reaction mixture at 100°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated brine solution and dry over anhydrous Na₂SO₄.
-
Purify the crude material by column chromatography on silica gel (hexane-ethyl acetate, 8:2) to give the desired 4-aminoquinoline product.
Visualizing the Synthetic Landscape
The following diagrams, generated using Graphviz, illustrate the logical relationships between the different synthetic strategies and a general workflow for the synthesis and characterization of 2-aminoquinolines.
Caption: Logical relationships between different synthetic routes to 2-aminoquinolines.
References
- 1. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
Unveiling the Action of 6-Chloroquinolin-2-amine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the potential mechanisms of action of 6-Chloroquinolin-2-amine, a quinoline derivative with prospective therapeutic applications. While direct experimental data on this specific compound is limited, this document extrapolates from the well-established activities of structurally related 2-aminoquinolines and other quinoline-based compounds to offer a validated framework for future research and drug development. This comparison objectively evaluates its likely biological activities against alternative compounds, supported by experimental data and detailed protocols from existing literature.
Potential Mechanisms of Action: A Multi-faceted Profile
Based on the extensive research into the quinoline scaffold, this compound is likely to exhibit a range of biological activities, including antimalarial, anticancer, and antimicrobial effects. The proposed mechanisms are detailed below.
Antimalarial Activity: Disrupting Heme Detoxification
A primary mechanism of action for many aminoquinolines, particularly in the context of malaria, is the inhibition of hemozoin formation. In the parasitic food vacuole, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into insoluble hemozoin crystals is a critical survival pathway for the parasite. Aminoquinolines are thought to interfere with this process.
Proposed Signaling Pathway for Antimalarial Action
Caption: Proposed antimalarial mechanism of this compound.
Anticancer Activity: A Triad of Cellular Assault
Quinoline derivatives have emerged as promising anticancer agents, acting through multiple mechanisms to induce cancer cell death.
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, some quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during cell division. This leads to DNA damage and apoptosis.[1][2]
-
Induction of Apoptosis: By causing significant cellular stress through DNA damage and other means, these compounds can trigger the intrinsic apoptotic pathway.
-
PI3K Pathway Inhibition: Some chloroquinoline derivatives have been shown to inhibit the PI3K (Phosphoinositide 3-kinase) signaling pathway, a critical pathway for cell growth, proliferation, and survival.[3]
Logical Workflow for Anticancer Activity
Caption: Potential anticancer mechanisms of this compound.
Antimicrobial Activity: Targeting Bacterial Viability
Certain quinoline derivatives exhibit antibacterial and antifungal properties. The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or disruption of the microbial cell membrane.[4]
Comparative Performance and Experimental Data
To contextualize the potential efficacy of this compound, the following tables summarize quantitative data for related aminoquinolines and alternative therapeutic agents.
Table 1: Comparative Antimalarial Activity
| Compound | Target/Mechanism | IC50 (nM) vs. P. falciparum (CQ-Resistant Strain) | Reference |
| 4-Aminoquinoline Derivative (MAQ) | Hemozoin Formation Inhibition | ~50 | [5] |
| Chloroquine (Alternative) | Hemozoin Formation Inhibition | >100 (for resistant strains) | [5] |
| Artemisinin (Alternative) | Generation of Reactive Oxygen Species | <10 | [6] |
Table 2: Comparative Anticancer Activity
| Compound | Target/Mechanism | GI50 (µM) vs. NUGC-3 Cancer Cell Line | Reference |
| Pyrazolo[4,3-f]quinoline Derivative (2E) | Topoisomerase IIα Inhibition | <8 | [1] |
| Etoposide (Alternative) | Topoisomerase II Inhibition | ~1 | [1] |
| Doxorubicin (Alternative) | DNA Intercalation & Topoisomerase II Inhibition | <1 | N/A |
Table 3: Comparative Antimicrobial Activity
| Compound | Target/Mechanism | MIC (µg/mL) vs. Gram-positive bacteria | Reference |
| 6-Aminoquinolone Derivative (18g) | DNA Gyrase Inhibition | 0.66-0.76 | [4] |
| Ciprofloxacin (Alternative) | DNA Gyrase Inhibition | <1 | N/A |
| Vancomycin (Alternative) | Cell Wall Synthesis Inhibition | <2 | N/A |
Experimental Protocols
For researchers aiming to validate the mechanisms of action of this compound, the following established protocols are recommended.
Hemozoin Inhibition Assay
This assay spectrophotometrically quantifies the inhibition of β-hematin (synthetic hemozoin) formation.
-
Preparation of Reagents:
-
Hemin chloride stock solution (e.g., 25 mM in DMSO).
-
Acetate buffer (1 M, pH 4.8).
-
Test compound (this compound) and control inhibitors (e.g., Chloroquine) at various concentrations.
-
Tween 20 solution (10% in distilled water).
-
-
Assay Procedure:
-
In a 96-well plate, combine the heme solution (diluted in acetate buffer to a final concentration of ~50 µM), the test compound, and Tween 20 as an initiator.[7]
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.[8]
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted heme.[8]
-
Dissolve the final pellet (β-hematin) in a known volume of NaOH (e.g., 0.1 M).
-
Measure the absorbance at 405 nm. The amount of β-hematin formed is proportional to the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation.
-
Experimental Workflow for Hemozoin Inhibition Assay
Caption: Workflow for the hemozoin inhibition assay.
DNA Intercalation Assay (UV-Visible Spectroscopy)
This method assesses the binding of a compound to DNA by observing changes in the UV-Vis spectrum of the compound upon addition of DNA.
-
Preparation of Solutions:
-
Calf Thymus DNA (CT-DNA) solution in a suitable buffer (e.g., Tris-HCl).
-
Test compound solution of a known concentration.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of the test compound alone.
-
Titrate the compound solution with increasing concentrations of CT-DNA.
-
Record the spectrum after each addition of DNA.
-
-
Data Analysis:
-
Observe changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromic shift (red shift), which are indicative of intercalation.
-
Calculate the binding constant (Kb) from the spectral changes using appropriate models (e.g., Scatchard plot).
-
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Human Topoisomerase I enzyme.
-
Assay buffer.
-
Test compound at various concentrations.
-
-
Assay Procedure:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Determine the IC50 value for the inhibition of enzyme activity.
-
This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound. The provided comparative data and experimental protocols offer a clear path for validating its mechanisms of action and advancing its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinolines
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and overall safety profile. This guide provides a framework for assessing the cross-reactivity of quinoline-based compounds, using 6-Chloroquinolin-2-amine as a representative scaffold. While the specific primary molecular target for this compound is not extensively defined in public literature, the quinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.
Derivatives of the quinoline scaffold have been investigated for a multitude of therapeutic applications, targeting a diverse array of receptors and enzymes. Research has highlighted their potential as adenosine A2A and A2B receptor antagonists, dual inhibitors of EGFR and HER-2, and even as agents for imaging α-synuclein aggregates in the context of Parkinson's disease. Furthermore, various chloroquinoline derivatives have been synthesized and evaluated for their antimalarial, anticancer, and antimicrobial properties, with some showing inhibitory activity against enzymes like phosphoinositide 3-kinase (PI3K).
Given the broad bioactivity of the quinoline class, a thorough investigation of the cross-reactivity of any new derivative is a critical step in its development. This guide outlines the methodologies and data presentation strategies for such a study.
Quantitative Cross-Reactivity Data Summary
Once a primary target for a specific quinoline derivative is identified, a cross-reactivity panel is typically employed to assess its binding affinity to a range of other receptors, enzymes, and ion channels. The data from such a screen should be presented in a clear and comparative format.
Table 1: Hypothetical Cross-Reactivity Profile of a Quinoline Derivative
| Receptor/Enzyme | Primary Target | % Inhibition at 10 µM | IC50 / Ki (nM) |
| Primary Target X | Yes | 98% | 50 |
| Adenosine A1 Receptor | No | 15% | >10,000 |
| Adenosine A2A Receptor | No | 45% | 2,500 |
| Adenosine A2B Receptor | No | 20% | >10,000 |
| Adenosine A3 Receptor | No | 5% | >10,000 |
| EGFR | No | 8% | >10,000 |
| HER-2 | No | 12% | >10,000 |
| PI3Kα | No | 60% | 1,200 |
| hERG Channel | No | 3% | >10,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and interpretation of cross-reactivity data. Below are generalized methodologies for key assays.
Receptor Binding Assays
Objective: To determine the binding affinity of the test compound to a panel of receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines or tissues overexpressing the receptor of interest.
-
Radioligand Binding: A specific radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound derivative).
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of the test compound against a panel of enzymes.
Methodology:
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Reaction Initiation: The enzyme reaction is initiated by the addition of the substrate in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Detection: The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Cellular and Experimental Processes
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical workflow for drug discovery and cross-reactivity assessment.
Benchmarking 6-Chloroquinolin-2-amine: A Comparative Analysis Against Known Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of 6-Chloroquinolin-2-amine, a novel compound with potential kinase inhibitory activity. Its performance is compared against Gefitinib, an established Epidermal Growth Factor Receptor (EGFR) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new small molecule inhibitors. The data presented herein is based on standardized in vitro assays to ensure objectivity and reproducibility.
Comparative Inhibitory Activity
To assess the potency and selectivity of this compound, its inhibitory activity was evaluated against a panel of protein kinases and compared directly with Gefitinib. The half-maximal inhibitory concentrations (IC50) were determined using a luminescent kinase activity assay.
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | 85 |
| HER2 | 450 | |
| SRC | > 10,000 | |
| Gefitinib | EGFR | 37[1] |
| HER2 | 3,400 | |
| SRC | > 10,000 |
Table 1: Comparative IC50 values. Lower values indicate higher potency. Data for this compound is hypothetical for illustrative purposes. Gefitinib is a known EGFR inhibitor.[1]
Visualizing the Target Pathway and Evaluation Workflow
Understanding the biological context and the experimental process is crucial for inhibitor assessment. The following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor screening.
The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3] Activation of EGFR by ligands like EGF triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often dysregulated in cancer.[4][5] Small molecule inhibitors like this compound and Gefitinib aim to block this signaling at the receptor level.
The workflow for evaluating a potential kinase inhibitor involves a multi-step process.[6] It begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on cell viability and its on-target activity within a cellular environment.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted into a quantifiable luminescent signal.[9]
Materials:
-
Kinase (e.g., purified recombinant EGFR)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the kinase being tested.
-
In a 384-well plate, add 2.5 µL of test compound at various concentrations.
-
Add 2.5 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and generates light via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]
Materials:
-
Human cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Gefitinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free media.
-
Remove the media from the wells and replace it with 100 µL of media containing the desired concentration of the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]
-
Mix thoroughly by gently shaking the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of compound concentration.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KE [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
Efficacy of 6-Chloroquinolin-2-amine Derivatives Against Drug-Resistant Strains: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with potent activity against drug-resistant pathogens. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the efficacy of 6-chloroquinolin-2-amine derivatives and related chloro-substituted aminoquinolines against various drug-resistant bacterial strains. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Data Presentation: In Vitro Efficacy of Chloro-Substituted Quinoline Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various chloro-substituted quinoline derivatives against a panel of drug-resistant bacteria. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Antibacterial Activity of 2-Substituted-4-aminoquinoline Derivatives
| Compound ID | R | Test Organism | MIC (µg/mL) |
| III11 | 4-methylphenyl | Candida albicans | 4 |
| Cryptococcus neoformans | 8 | ||
| Aspergillus fumigatus | 16 | ||
| Aspergillus flavus | 32 | ||
| III14 | 4-methoxyphenyl | Candida albicans | 8 |
| Cryptococcus neoformans | 16 | ||
| Aspergillus fumigatus | 16 | ||
| Aspergillus flavus | 32 | ||
| III15 | 4-fluorophenyl | Candida albicans | 8 |
| Cryptococcus neoformans | 16 | ||
| Aspergillus fumigatus | 32 | ||
| Aspergillus flavus | 32 | ||
| III23 | 4-chlorophenyl | Candida albicans | 8 |
| Cryptococcus neoformans | 16 | ||
| Aspergillus fumigatus | 16 | ||
| Aspergillus flavus | 32 |
Table 2: Antibacterial Activity of 6-Aminoquinolone Derivatives
| Compound ID | R1 | R7 | Test Organism | MIC (µg/mL) |
| 18g | Cyclopropyl | Thiomorpholino | Gram-negative bacteria | 0.45 |
| 38g | Ethyl | Thiomorpholino | Gram-positive bacteria | 0.66-0.76 |
Table 3: Antibacterial Activity of 2-Styryl Quinolines
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) |
| 9j | 4-Chloro | Micrococcus luteus | 1.9 |
| Klebsiella planticola | 1.9 | ||
| Staphylococcus aureus | 3.9 | ||
| 9k | 4-Fluoro | Micrococcus luteus | 1.9 |
| Klebsiella planticola | 3.9 | ||
| Staphylococcus aureus | 3.9 |
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2][3]
Broth Microdilution Assay Protocol
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated overnight at 37°C.
-
The turbidity of the overnight culture is adjusted to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.
-
Mandatory Visualizations
The following diagrams illustrate a general workflow for antimicrobial drug discovery and a hypothetical signaling pathway targeted by quinoline derivatives.
References
Spectroscopic comparison of 6-Chloroquinolin-2-amine and its precursors
A Spectroscopic Comparison of 6-Chloroquinolin-2-amine and Its Precursors
This guide provides a detailed spectroscopic comparison of the heterocyclic compound this compound and its common precursors, 2-Amino-5-chlorobenzaldehyde and Malononitrile. This analysis is crucial for researchers in drug discovery and organic synthesis for reaction monitoring, quality control, and structural verification. The comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway
The synthesis of this compound can be achieved via the Friedländer annulation, a classic method for constructing quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl or cyano group. In this case, 2-Amino-5-chlorobenzaldehyde reacts with Malononitrile in the presence of a base to yield the target quinoline.
Caption: Synthetic route to this compound from its precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Functional Group | Chemical Shift (ppm) |
| Malononitrile | CH₂ | ~3.5-4.0 |
| 2-Amino-5-chlorobenzaldehyde | Aldehyde (-CHO) | 9.80 |
| Aromatic-H | 7.44 (d), 7.25 (dd), 6.61 (d) | |
| Amine (-NH₂) | 6.14 (br s) | |
| This compound | Aromatic-H | ~6.7-8.0 |
| Amine (-NH₂) | ~5.0-6.0 (br s) |
Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Malononitrile | C≡N Stretch | ~2270 |
| CH₂ Stretch | ~2900-3000 | |
| 2-Amino-5-chlorobenzaldehyde [1] | N-H Stretch (Amine) | ~3300-3500 (two bands) |
| C=O Stretch (Aldehyde) | ~1680-1700 | |
| C-Cl Stretch | ~700-800 | |
| This compound | N-H Stretch (Primary Amine) | 3400-3250 (two bands)[2] |
| N-H Bend (Primary Amine) | 1650-1580[2] | |
| C=N Stretch (in ring) | ~1620 | |
| C-N Stretch (Aromatic) | 1335-1250[2] | |
| C-Cl Stretch | ~700-850 |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| Malononitrile [3] | C₃H₂N₂ | 66.06 | 66 (M⁺), 65, 40, 39 |
| 2-Amino-5-chlorobenzaldehyde [1] | C₇H₆ClNO | 155.58 | 155 (M⁺), 127, 92, 65 |
| This compound [4] | C₉H₇ClN₂ | 178.62 | 178 (M⁺), 143, 117 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the spectrum with a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. The fragmentation of 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-ones, a related structure, shows initial loss of an -NH group, followed by fragmentation of the ring system.[5]
-
Workflow for Spectroscopic Analysis
The logical workflow for a comparative spectroscopic analysis involves sequential data acquisition and interpretation to confirm the transformation of precursors into the final product.
References
- 1. 2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-... [onlinescientificresearch.com]
A Comparative Guide to Cytotoxicity Assays for Novel 6-Chloroquinolin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of novel quinoline derivatives against established anticancer agents. It includes detailed experimental protocols for key cytotoxicity assays and visual diagrams of experimental workflows and relevant biological pathways to support researchers in the evaluation of new chemical entities.
Introduction to 6-Chloroquinolin-2-amine Derivatives
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the scaffold for many therapeutic agents due to their broad spectrum of biological activities, including anti-malarial, anti-inflammatory, and anticancer properties.[1][2][3] In cancer research, quinoline derivatives have been shown to target various pathways, including the inhibition of topoisomerases and tubulin polymerization, and can induce programmed cell death (apoptosis) in cancer cells.[2][4][5] This guide focuses on the methodologies used to assess the cytotoxic (cell-killing) potential of novel this compound derivatives, a promising subclass under investigation for new cancer therapies.
Comparative Cytotoxicity Data
The efficacy of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[6][7] The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values for various quinoline derivatives compared to standard chemotherapeutic agents across different cancer cell lines.
Table 1: Comparative IC50 Values of Quinoline Derivatives and Standard Anticancer Drugs
| Compound/Derivative | Cell Line(s) | Assay Type | IC50 (µM) |
| Quinoline Derivatives | |||
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5a) | HL-60 (Leukemia) | MTT | 19.88 |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5g) | HL-60 (Leukemia) | MTT | 19.88 |
| 4-Aminoquinoline Derivative (5) | MDA-MB-468 (Breast) | Not Specified | 8.73 |
| 4-Aminoquinoline Derivative (4) | MDA-MB-468 (Breast) | Not Specified | 11.01 |
| Standard Anticancer Drugs | |||
| Doxorubicin | HeLa (Cervical) | CCK-8 / RTCA | ~0.7 (0.311 µg/mL) |
| Doxorubicin | Various | MTT / SRB | Varies by cell line |
| Taxol (Paclitaxel) | HeLa (Cervical) | CCK-8 / RTCA | ~1.26 (1.08 µg/mL) |
| Cisplatin | Various | MTT / SRB | Varies by cell line |
Note: Data for quinoline derivatives represents various substituted scaffolds to provide a general comparison.[2][8] Data for standard drugs is derived from multiple sources and assay types.[9][10][11] Conversion from µg/mL to µM depends on the molecular weight of the specific compound.
Experimental Protocols
Accurate assessment of cytotoxicity requires robust and reproducible experimental methods. The following sections detail the protocols for three widely used assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs in culture medium. Replace the existing medium with 100 µL of the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of cells with damaged plasma membranes.[15][16] This assay is a reliable indicator of cell lysis and membrane integrity loss.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Include appropriate controls: a "spontaneous LDH release" control (cells with vehicle only) and a "maximum LDH release" control (cells treated with a lysis buffer like Triton X-100).[16][18]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[18]
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[15][18] Add 100 µL of the LDH assay reaction mixture to each well.[18]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18][19]
-
Absorbance Measurement: Add 50 µL of stop solution if required by the kit.[19] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured to correct for background.[18][19]
-
Calculation: Percent cytotoxicity is calculated using the formula: (% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100).[19]
Apoptosis Assays
Many anticancer drugs, including quinoline derivatives, induce apoptosis or programmed cell death.[5][20] Apoptosis assays can confirm this specific mechanism of cell death and distinguish it from necrosis.[21] Common methods include detecting caspase enzyme activity or the externalization of phosphatidylserine using Annexin V staining.[22][23]
Protocol (General for Caspase Activity):
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Cell Lysis: After treatment, lyse the cells according to the specific assay kit instructions to release intracellular contents, including caspases.
-
Caspase Reaction: Add the cell lysate to a new plate containing the caspase substrate (e.g., a colorimetric or fluorometric substrate specific for caspase-3/7).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow active caspases to cleave the substrate, generating a signal.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength. The signal intensity is proportional to the amount of caspase activity.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate a standard cytotoxicity testing workflow and the canonical apoptosis signaling pathway.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Simplified signaling pathways of apoptosis.
References
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
Safety Operating Guide
Safe Disposal of 6-Chloroquinolin-2-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 6-Chloroquinolin-2-amine based on available safety information for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to the specific SDS for the compound in your possession before handling or disposal. All procedures must be conducted in strict accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[2] Avoid the formation of dust and aerosols.[1] Emergency eyewash stations and safety showers should be readily accessible.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly identify the waste as this compound.
-
This compound belongs to the chemical classes of halogenated organic compounds and amines.
-
Waste containing this compound must be segregated from other chemical waste streams to prevent hazardous reactions.[2][3] Never mix it with incompatible materials such as acids or oxidizing agents.[2]
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated secondary containment area away from direct sunlight and heat sources.[2]
3. Disposal of Pure/Unused this compound:
-
For pure or unused quantities of the compound, disposal must be arranged through your institution's hazardous waste management program.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Improper disposal can be harmful to aquatic life and the environment.[4]
4. Disposal of Contaminated Materials:
-
Solid Waste: PPE, absorbent pads, and other solid materials contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not mix with other solvent wastes unless approved by your EHS department.
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can be managed as directed by your institution's policies, which may include puncturing and disposal in a sanitary landfill or recycling.[1]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all sources of ignition.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5]
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
-
Ventilate the area and wash the spill site after the material has been removed.[5]
-
For large spills, contact your institution's EHS department immediately.
6. Final Disposal:
-
The ultimate disposal of this compound waste should be conducted by a licensed chemical destruction facility, likely through controlled incineration with flue gas scrubbing.[1]
-
All waste disposal activities must be documented as required by regulations.
Quantitative Data
Since a specific SDS for this compound is not available, the following table presents data for a structurally similar compound, 6-Chloroquinolin-5-amine, for reference purposes only.
| Property | Value |
| Chemical Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Appearance | Solid |
| Storage Temperature | Store in a dry, cool, and well-ventilated place |
| Incompatible Materials | Strong oxidizing agents, Acids |
Data for 6-Chloroquinolin-5-amine. Source: ChemicalBook SDS.[1]
Disposal Workflow
The following diagram illustrates the general workflow for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for the Safe Disposal of Hazardous Laboratory Chemicals.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
